molecular formula C8H9ClFN B1318990 N-(3-Chloro-2-fluorobenzyl)-N-methylamine CAS No. 1305711-90-3

N-(3-Chloro-2-fluorobenzyl)-N-methylamine

Cat. No.: B1318990
CAS No.: 1305711-90-3
M. Wt: 173.61 g/mol
InChI Key: RXXOGUOFLXCDJZ-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-fluorobenzyl)-N-methylamine is a useful research compound. Its molecular formula is C8H9ClFN and its molecular weight is 173.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-Chloro-2-fluorobenzyl)-N-methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Chloro-2-fluorobenzyl)-N-methylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chloro-2-fluorophenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN/c1-11-5-6-3-2-4-7(9)8(6)10/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXOGUOFLXCDJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C(=CC=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001256660
Record name 3-Chloro-2-fluoro-N-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001256660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305711-90-3
Record name 3-Chloro-2-fluoro-N-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305711-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-fluoro-N-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001256660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"N-(3-Chloro-2-fluorobenzyl)-N-methylamine" synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of N-(3-Chloro-2-fluorobenzyl)-N-methylamine

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of the viable synthetic pathways for N-(3-Chloro-2-fluorobenzyl)-N-methylamine, a substituted benzylamine derivative with potential applications in pharmaceutical and agrochemical research. The guide is intended for an audience of researchers, chemists, and professionals in drug development, offering a detailed analysis of synthetic strategies, mechanistic insights, and practical laboratory protocols.

Introduction and Strategic Overview

N-(3-Chloro-2-fluorobenzyl)-N-methylamine is a secondary amine featuring a halogenated benzyl group. The presence of both chloro and fluoro substituents on the aromatic ring can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it an interesting scaffold for the development of novel bioactive compounds.

The synthesis of this target molecule primarily involves the formation of a C-N bond between the 3-chloro-2-fluorobenzyl moiety and a methylamino group. Two principal and highly effective strategies are considered for this transformation:

  • Reductive Amination: A one-pot reaction involving the condensation of 3-chloro-2-fluorobenzaldehyde with methylamine to form an intermediate imine, which is subsequently reduced in situ to the target secondary amine.

  • Nucleophilic Substitution: A direct alkylation of methylamine using an activated 3-chloro-2-fluorobenzyl electrophile, such as 3-chloro-2-fluorobenzyl chloride.

This guide will dissect both pathways, evaluating the causality behind experimental choices, the inherent advantages and limitations of each method, and providing self-validating protocols for successful synthesis.

Pathway I: Reductive Amination

Reductive amination is a cornerstone of amine synthesis in modern organic chemistry, valued for its high efficiency and control in avoiding the over-alkylation issues that can plague direct substitution methods.[1] The process occurs in two distinct but concurrent steps: the formation of an imine (or its protonated form, the iminium ion), followed by its immediate reduction by a hydride-based reducing agent.[2]

Mechanistic Principle & Rationale

The reaction is typically initiated by the nucleophilic attack of methylamine on the carbonyl carbon of 3-chloro-2-fluorobenzaldehyde. This is followed by dehydration to yield a Schiff base (imine). In the presence of a mild acid catalyst, the imine nitrogen is protonated to form an iminium ion, which is significantly more electrophilic and thus more susceptible to reduction.

A key aspect of this pathway's success lies in the choice of the reducing agent. The ideal reagent should selectively reduce the iminium ion without affecting the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are exemplary choices for this purpose due to their attenuated reactivity compared to stronger agents like sodium borohydride (NaBH₄).[1] More recent protocols have also demonstrated the efficacy of reagents like chlorodimethylsilane (Me₂SiHCl).[3][4]

Visualizing the Reductive Amination Pathway

Reductive Amination Pathway Aldehyde 3-Chloro-2-fluorobenzaldehyde Imine Imine Intermediate Aldehyde->Imine + CH₃NH₂ Methylamine Methylamine (CH₃NH₂) Methylamine->Imine Iminium Iminium Ion Imine->Iminium + H⁺ (catalytic) Product N-(3-Chloro-2-fluorobenzyl) -N-methylamine Iminium->Product + [H⁻] Reducer Reducing Agent (e.g., NaBH₃CN) Reducer->Product

Caption: Reductive amination of 3-chloro-2-fluorobenzaldehyde.

Detailed Experimental Protocol: Reductive Amination

This protocol is a representative procedure designed for laboratory-scale synthesis.

Materials:

  • 3-Chloro-2-fluorobenzaldehyde

  • Methylamine (e.g., 40% solution in water or 2.0 M in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (glacial)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-chloro-2-fluorobenzaldehyde (1.0 eq).

  • Dissolve the aldehyde in an appropriate solvent such as DCM (approx. 0.1-0.2 M concentration).

  • Add methylamine solution (1.2-1.5 eq) dropwise to the stirred solution at room temperature.

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation. Stir the mixture for 30-60 minutes.

  • In a single portion, add the reducing agent, sodium triacetoxyborohydride (1.5 eq). Note: If using NaBH₃CN, the reaction is often performed in methanol.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material via column chromatography on silica gel to obtain the pure N-(3-Chloro-2-fluorobenzyl)-N-methylamine.

Pathway II: Nucleophilic Substitution

This classical approach involves the direct alkylation of methylamine with a 3-chloro-2-fluorobenzyl halide. The benzyl halide serves as an excellent electrophile due to the stability of the potential benzylic carbocation intermediate, facilitating an Sₙ2-type reaction.

Mechanistic Principle & Rationale

The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the benzylic carbon of 3-chloro-2-fluorobenzyl chloride and displacing the chloride leaving group. The primary challenge of this method is controlling the extent of alkylation. The desired secondary amine product is itself a nucleophile and can react with another molecule of the benzyl chloride to form an undesired tertiary amine byproduct.

To mitigate this, the reaction is invariably performed using a large excess of methylamine.[5] According to Le Châtelier's principle, this high concentration of the amine starting material statistically favors the mono-alkylation reaction, suppressing the formation of the tertiary amine.

Visualizing the Nucleophilic Substitution Pathway

Nucleophilic Substitution Pathway BenzylChloride 3-Chloro-2-fluorobenzyl Chloride SN2 Sₙ2 Transition State BenzylChloride->SN2 Methylamine Methylamine (large excess) Methylamine->SN2 Nucleophilic Attack Product N-(3-Chloro-2-fluorobenzyl) -N-methylamine SN2->Product - Cl⁻ Byproduct Tertiary Amine Byproduct Product->Byproduct + Benzyl Chloride (suppressed)

Caption: Nucleophilic substitution of 3-chloro-2-fluorobenzyl chloride.

Detailed Experimental Protocol: Nucleophilic Substitution

This protocol is adapted from a general procedure for the synthesis of N-methylbenzylamines from benzyl chlorides.[5]

Materials:

  • 3-Chloro-2-fluorobenzyl chloride

  • Methylamine (e.g., 33% w/v solution in ethanol)

  • Ethanol

  • Ethyl Acetate

  • Deionized Water

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place 3-chloro-2-fluorobenzyl chloride (1.0 eq).

  • Add a significant excess of an ethanolic solution of methylamine (e.g., 10-20 eq).

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and remove the ethanol and excess methylamine under reduced pressure.

  • Dilute the residue with deionized water. Wash the aqueous phase with ethyl acetate to remove any unreacted starting material or non-polar impurities.

  • Adjust the pH of the aqueous phase to ~8-9 by the portion-wise addition of solid potassium carbonate. This deprotonates the ammonium salt of the product.

  • Extract the now basic aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with deionized water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target product.

  • Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Comparative Analysis of Synthetic Pathways

The choice between these two robust pathways depends on starting material availability, desired scale, and purity requirements.

FeatureReductive Amination Nucleophilic Substitution
Primary Starting Material 3-Chloro-2-fluorobenzaldehyde3-Chloro-2-fluorobenzyl chloride
Key Reagents Methylamine, Hydride ReductantMethylamine (large excess)
Key Advantage Excellent control, minimal over-alkylationProcedurally simple, direct
Key Disadvantage Requires synthesis/purchase of the aldehydeRisk of over-alkylation, requires large excess of amine
Typical Yield Generally high (>80%)Moderate to high, dependent on excess amine
Workup Complexity Involves quenching of reductantPrimarily acid-base extraction

Purification and Quality Control Workflow

Regardless of the synthetic route, a standardized purification and validation process is essential to ensure the final product's integrity.

Purification Workflow Crude Crude Reaction Mixture Quench Quench / pH Adjustment Crude->Quench Extract Liquid-Liquid Extraction (e.g., DCM/H₂O) Quench->Extract Dry Drying Organic Layer (e.g., MgSO₄) Extract->Dry Concentrate Concentration (Rotary Evaporator) Dry->Concentrate Purify Purification (Column Chromatography) Concentrate->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Caption: General workflow for purification and analysis.

Safety and Handling

All operations must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Halogenated Aromatics: Substituted benzylamines and benzyl halides can be corrosive, irritants, and lachrymatory. The primary amine (3-Chloro-2-fluorobenzylamine) is known to cause severe skin burns and eye damage.[6]

  • Methylamine: A flammable and toxic substance. Handle solutions with care to avoid inhalation of vapors.

  • Hydride Reductants: Reagents like NaBH(OAc)₃ and NaBH₃CN can release flammable or toxic gases upon contact with acid or water. Quenching procedures should be performed cautiously.

Conclusion

Both reductive amination and nucleophilic substitution represent viable and effective strategies for the synthesis of N-(3-Chloro-2-fluorobenzyl)-N-methylamine. For laboratory-scale synthesis where control and high purity are paramount, reductive amination is the superior methodology . It circumvents the problematic over-alkylation common in direct substitution and often provides a cleaner crude product, simplifying purification. The choice of a selective reducing agent like sodium triacetoxyborohydride is critical to this success. The nucleophilic substitution route remains a valuable alternative, especially if the corresponding benzyl chloride is more readily available than the aldehyde, provided a large excess of methylamine is used to ensure acceptable yields of the desired secondary amine.

References

  • EvitaChem. (3-Chloro-2-fluorophenyl)methyl](2-methylbutan-2-yl)amine.
  • ACS Publications. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry.
  • ChemicalBook. 3-CHLORO-N-METHYLBENZYLAMINE | 39191-07-6.
  • PubChem. (3-Chloro-2-fluorophenyl)methanamine | C7H7ClFN | CID 2773614.
  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017-09-01).
  • BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014-02-14).

Sources

Technical Guide: Spectroscopic Characterization & Validation of N-(3-Chloro-2-fluorobenzyl)-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

N-(3-Chloro-2-fluorobenzyl)-N-methylamine (CAS: 1305711-90-3) is a critical secondary amine intermediate, frequently utilized in the synthesis of psychotropic pharmacophores and kinase inhibitors. Its structural core—a di-halogenated benzyl moiety—presents unique spectroscopic challenges due to the spin-spin coupling induced by the fluorine atom (


F).

This guide provides a standardized protocol for the structural validation of this compound, emphasizing the resolution of


F-

H and

F-

C coupling patterns which are often misidentified as impurities in lower-resolution analysis.
Chemical Identity Table[1][2]
PropertySpecification
IUPAC Name 1-(3-Chloro-2-fluorophenyl)-N-methylmethanamine
CAS Number 1305711-90-3
Molecular Formula

Molecular Weight 173.61 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~105-110 °C (at 10 mmHg) [Predicted based on analogues]
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water

Part 2: Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying specific side-product peaks (e.g., unreacted aldehyde or primary amine).

Common Synthetic Route: Reductive Amination

The most robust synthesis involves the reductive amination of 3-chloro-2-fluorobenzaldehyde with methylamine, typically using Sodium Triacetoxyborohydride (STAB) or catalytic hydrogenation.

SynthesisPathway Aldehyde 3-Chloro-2-fluorobenzaldehyde (Starting Material) Imine N-Methyl Imine (Intermediate) Aldehyde->Imine + MeNH2 - H2O Product N-(3-Chloro-2-fluorobenzyl)-N-methylamine (Target) Imine->Product + NaBH(OAc)3 Reductive Amination Byproduct Dimer/Tertiary Amine (Impurity) Product->Byproduct + Aldehyde (Over-alkylation)

Figure 1: Reductive amination pathway showing the potential over-alkylation impurity.[1]

Part 3: Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Analysis

Critical Technical Note: The


F nucleus (Spin 1/2, 100% abundance) couples with both protons and carbons. Do not interpret split signals as impurities without calculating the coupling constants (

).
Protocol A:

H NMR (Proton)
  • Solvent:

    
     (preferred for resolution) or 
    
    
    
    .
  • Reference: TMS (0.00 ppm).

Reference Data Assignment (


, 400 MHz): 
PositionShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
Ar-H 7.30 – 7.45Multiplet2HComplexOverlapping H-4/H-6 protons.
Ar-H 7.05 – 7.15Triplet (app)1H

H-5 proton (pseudo-triplet).
Benzylic 3.85Singlet (br)2H


. Broadening due to long-range F coupling.
N-Methyl 2.46Singlet3H-

.
Amine NH 1.80 – 2.20Broad Singlet1H-Exchangeable proton (varies with concentration).

Interpretation Insight: The benzylic methylene protons at


 3.85 often appear as a broadened singlet. In high-field NMR (>500 MHz), this may resolve into a doublet with a small coupling constant (

).
Protocol B:

C NMR (Carbon)
  • Decoupling: Proton-decoupled.

  • Feature: Large C-F coupling constants are diagnostic.

Reference Data Assignment:

Carbon TypeShift (

ppm)
Splitting PatternCoupling Constant (

)
C-2 (C-F) ~156.0Doublet

C-3 (C-Cl) ~121.5Doublet

C-1 (Quat) ~127.0Doublet

Benzylic ~50.5Doublet

N-Methyl ~36.2SingletNo coupling observed
Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode) or GC-MS (EI).

  • Molecular Ion:

    
     (ESI).
    
  • Isotope Pattern: The presence of Chlorine (

    
    ) creates a distinct 3:1 ratio  for the M and M+2 peaks.
    
    • 
       174 (100%)
      
    • 
       176 (~33%)
      

Fragmentation Logic (EI-MS): The molecule undergoes characteristic


-cleavage adjacent to the nitrogen.

MassSpecFrag Parent Molecular Ion (M+) m/z 173 Frag1 Tropylium Ion Derivative (Loss of NH-Me) m/z ~143/145 Parent->Frag1 Benzylic Cleavage Frag2 Iminium Ion (CH2=NHMe+) m/z 44 Parent->Frag2 Alpha-Cleavage (Dominant)

Figure 2: Primary fragmentation pathways in Electron Impact (EI) ionization.

Part 4: Quality Control & Stability

HPLC Method for Purity

For quantifying purity and monitoring the "dimer" impurity (tertiary amine formed by double alkylation), use the following method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic absorption).

  • Retention Time:

    • Target Amine: ~4.5 min.

    • Aldehyde Starting Material: ~7.2 min (Less polar).

    • Dimer Impurity: ~8.5 min (Most non-polar).

Handling & Storage
  • Stability: The secondary amine is prone to oxidation (N-oxide formation) and carbamate formation if exposed to atmospheric

    
    .
    
  • Storage: Store under Nitrogen/Argon at 2-8°C.

  • Safety: Corrosive and Irritant.[1] Handle in a fume hood.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2773614, (3-Chloro-2-fluorophenyl)methanamine. Retrieved from [Link]

  • Kim, H., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination. The Journal of Organic Chemistry. Retrieved from [Link]

  • LookChem. (2025). N-(3-Chloro-2-fluorobenzyl)-N-methylamine Product Data. Retrieved from [Link]

Sources

Structural Elucidation and Quantitative NMR Profiling of N-(3-Chloro-2-fluorobenzyl)-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine-First" Strategy

In the development of CNS-active agents and potassium-competitive acid blockers (P-CABs), the N-(3-Chloro-2-fluorobenzyl)-N-methylamine moiety serves as a critical pharmacophore. Its structural integrity is defined by the specific substitution pattern on the benzene ring: a chlorine at position 3 and a fluorine at position 2.

For the analytical chemist, this molecule presents a unique challenge: the


 nucleus (spin 1/2, 100% abundance)  acts as a "spin spy," coupling to both protons and carbons throughout the scaffold. Standard 

analysis is often insufficient due to second-order effects in the aromatic region.

This guide outlines a "Fluorine-First" elucidation protocol . We move beyond simple peak picking to a causal analysis of spin-spin interactions, ensuring that the spectral data validates the exact regiochemistry of the 2,3-disubstitution pattern.

Structural Logic & Spin System Prediction

Before preparing the sample, we must predict the spectral landscape. The 2-fluoro substituent is the dominant spectral feature, splitting nearly every signal in the


 spectrum and complicating the 

aromatic region.
The Spin Connectivity Map

The following diagram illustrates the flow of scalar coupling (


-coupling) from the fluorine nucleus to the rest of the molecule. This is the roadmap for our assignment.

G F19 19F Nucleus (The Source) C2 C2 (Ipso) 1J_CF ~245 Hz F19->C2 Direct Coupling C_Ortho C1 / C3 2J_CF ~15-18 Hz F19->C_Ortho Ortho Coupling H_Arom Aromatic Protons (H4, H5, H6) Complex Multiplets F19->H_Arom H-F Coupling H_Benzyl Benzylic Protons 4J_HF ~1-2 Hz F19->H_Benzyl Long Range (4J) C_Benzyl Benzylic CH2 (C7) C_Ortho->C_Benzyl Connectivity

Figure 1: Spin propagation diagram showing the influence of the


 nucleus on the 

and

environments.

Experimental Protocol: Standard Operating Procedure (SOP)

The choice of solvent is critical. For the free base (typically an oil),


 is preferred for resolution. For the HCl salt  (solid), DMSO-

is required to prevent aggregation and visualize the ammonium proton.
Sample Preparation Workflow

Prep Start Start: Sample Receipt Check Form Check: Free Base or Salt? Start->Check Base Free Base (Oil) Dissolve 15mg in 0.6mL CDCl3 Check->Base Liquid Salt HCl Salt (Solid) Dissolve 10mg in 0.6mL DMSO-d6 Check->Salt Solid Add Add Internal Standard (Optional for qNMR) e.g., TCNB or Maleic Acid Base->Add Salt->Add Acq Acquisition Parameters: 1H: 16 scans, D1=5s 13C: 1024 scans, D1=2s 19F: 32 scans (Uncoupled) Add->Acq

Figure 2: Decision tree for solvent selection and acquisition parameters based on physical state.

Key Acquisition Parameters
  • Temperature: 298 K (25°C).

  • Reference: TMS (

    
     0.00) or residual solvent peak (
    
    
    
    
    
    7.26).
  • Pulse Sequence:

    • 
      : Standard zg30.
      
    • 
      : Proton-decoupled zgpg30. Note:  Do not use Fluorine decoupling unless you have a specialized probe (e.g., TCI H/F/C), as observing the C-F coupling is diagnostic.
      

Spectral Analysis & Assignments

The following data assumes the Free Base in


.
NMR (Proton)

The aromatic region is non-first-order due to the ABC spin system of the ring protons coupled to Fluorine.

PositionShift (

ppm)
Multiplicity

(Hz)
Assignment Logic (Causality)
N-Me 2.44Singlet (s)-Isolated methyl group on nitrogen.
NH ~1.8 - 2.2Broad (br s)-Exchangeable amine proton. Shifts vary with concentration/moisture.
Benzylic

3.85Doublet (d)

Often appears as a broadened singlet, but high-field instruments resolve the long-range coupling to F.
Ar-H (H5) 7.05Triplet of Doublets

,

Pseudo-triplet due to overlap of couplings from H4 and H6.
Ar-H (H4/H6) 7.20 - 7.35Multiplet (m)ComplexH4 is coupled to F (meta) and H5 (ortho). H6 is coupled to F (ortho) and H5 (ortho).

Expert Insight: In the HCl salt (DMSO-


), the N-Me  signal often splits into a triplet or broad doublet due to coupling with the charged 

protons, and the benzylic

shifts downfield to

ppm.
NMR (Carbon)

The "Forest of Doublets." Every carbon within 4 bonds of the Fluorine will be split.

CarbonShift (

ppm)
Coupling (

Hz)
Assignment Logic
C2 (C-F) ~157.5

Diagnostic Peak. Large doublet typical of C-F.
C1 (Ipso) ~127.0

Split by ortho-F.
C3 (C-Cl) ~121.0

Split by ortho-F. Upfield shift due to ortho-F shielding.
C4 ~129.5

Meta to F.
C5 ~124.5

Para to F.
C6 ~130.0

Ortho to F (Wait: H-coupling is ortho, C-coupling is 3-bond).
Benzylic ~48.5

Often appears as a doublet.
N-Me ~36.0SingletToo far from F to resolve coupling.
NMR (Fluorine)[1][2]
  • Shift:

    
     to 
    
    
    
    ppm.
  • Pattern: Multiplet (ddd) if proton-coupled. Singlet if proton-decoupled.

  • Utility: This is the primary purity assay. Any secondary peaks indicate regioisomers (e.g., 4-chloro-2-fluoro or 3-chloro-4-fluoro isomers), which are common impurities in the starting benzaldehyde materials.

Quality Control & Troubleshooting

Distinguishing Regioisomers

Synthesis of this compound often starts from 3-chloro-2-fluorobenzaldehyde. If the starting material contained 5-chloro-2-fluorobenzaldehyde, the NMR signals would shift slightly.

  • Check: Calculate the coupling constants of the aromatic protons.

    • 3-Cl isomer (Target): H4, H5, H6 are contiguous. You will see ortho couplings (

      
       Hz).
      
    • 4-Cl isomer: H3 and H5 are meta to each other (

      
       Hz). H6 is isolated.
      
    • 5-Cl isomer: H3 and H4 are ortho. H6 is isolated.

The "Salt Shift" Phenomenon

If your spectrum shows the N-Me group at 2.6 - 2.7 ppm (instead of 2.44) and the Benzylic


 at 4.1 ppm  (instead of 3.85), your sample is likely the HCl or TFA salt , not the free base.
  • Action: Perform a "shake-out." Add 0.5 mL of 1M NaOH to the NMR tube (if using

    
     is not possible, extract outside), shake, and re-extract into 
    
    
    
    . The peaks should return to Free Base values.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS): 2-Fluorobenzyl derivatives. [Link]

  • Reich, H. J. (2024). WinPLT NMR Coupling Constant Library: Fluorine Coupling Constants. University of Wisconsin-Madison. [Link]

  • PubChem. (2025).[1] Compound Summary: (3-Chloro-2-fluorophenyl)methanamine. [Link]

  • Royal Society of Chemistry. (2015). Solvent effects on benzylamine NMR spectra.[2][3][4]Green Chemistry, 14, 2251–2255. [Link]

Sources

"N-(3-Chloro-2-fluorobenzyl)-N-methylamine" mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mass Spectrometry of N-(3-Chloro-2-fluorobenzyl)-N-methylamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of N-(3-Chloro-2-fluorobenzyl)-N-methylamine, a compound of interest in pharmaceutical and chemical research. The guide details the probable ionization and fragmentation behavior of this molecule under common mass spectrometry conditions. It offers a detailed, step-by-step experimental protocol for its analysis using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of halogenated benzylamine derivatives.

Introduction: The Analytical Imperative

N-(3-Chloro-2-fluorobenzyl)-N-methylamine (Molecular Formula: C8H9ClFN, Molecular Weight: 173.61 g/mol ) is a substituted benzylamine derivative.[1][2] The presence of halogen atoms (chlorine and fluorine) on the aromatic ring, combined with the secondary amine structure, imparts specific chemical properties that are critical to understand, particularly in the context of drug discovery and development where such moieties can influence metabolic stability, receptor binding, and overall pharmacological profile.

Mass spectrometry is an indispensable tool for the structural characterization of such novel compounds.[3] Its high sensitivity and ability to provide detailed structural information through fragmentation analysis are paramount. This guide will focus on predicting the fragmentation pathways of N-(3-Chloro-2-fluorobenzyl)-N-methylamine, providing a robust framework for its identification and characterization.

Foundational Principles: Ionization and Fragmentation

The choice of ionization technique is critical in mass spectrometry. For a molecule like N-(3-Chloro-2-fluorobenzyl)-N-methylamine, which contains a basic nitrogen atom, Electrospray Ionization (ESI) is a highly suitable "soft" ionization method.[4][5] ESI typically generates a protonated molecular ion, [M+H]+, with minimal in-source fragmentation, making it ideal for determining the molecular weight and for subsequent tandem mass spectrometry (MS/MS) experiments.[4][5]

In contrast, Electron Ionization (EI) is a "hard" ionization technique that bombards the molecule with high-energy electrons, leading to extensive fragmentation.[3][6][7] While EI can provide a detailed "fingerprint" of a molecule, the molecular ion may be weak or absent.[8] This guide will primarily focus on ESI due to its prevalence in modern LC-MS workflows.

The fragmentation of benzylamines in the gas phase is well-documented. A primary and highly favored fragmentation pathway involves the cleavage of the benzylic carbon-nitrogen (C-N) bond.[9][10][11] This is due to the formation of a stable benzyl or tropylium cation.

Proposed Fragmentation Pathway of N-(3-Chloro-2-fluorobenzyl)-N-methylamine

Upon introduction into the mass spectrometer using ESI in positive ion mode, N-(3-Chloro-2-fluorobenzyl)-N-methylamine is expected to readily form the protonated molecular ion, [M+H]+, at an m/z of approximately 174.05. Subsequent collision-induced dissociation (CID) in a tandem mass spectrometer is predicted to induce specific fragmentations.

The most probable fragmentation pathway is initiated by the cleavage of the benzylic C-N bond. This heterolytic cleavage results in the formation of a stable, substituted benzyl cation and a neutral methylamine molecule. The resulting 3-chloro-2-fluorobenzyl cation is the expected base peak in the MS/MS spectrum.

A secondary fragmentation pathway could involve the formation of an iminium ion via the loss of the substituted benzyl group.

fragmentation_pathway M N-(3-Chloro-2-fluorobenzyl)-N-methylamine [M+H]⁺ m/z ≈ 174.05 F1 3-Chloro-2-fluorobenzyl cation m/z ≈ 143.00 M->F1 Benzylic Cleavage F2 Iminium ion [CH3NH2]+• m/z ≈ 32.04 M->F2 Alternative Cleavage Neutral1 - CH3NH2 Neutral2 - C7H5ClF

Caption: Proposed ESI-MS/MS fragmentation of N-(3-Chloro-2-fluorobenzyl)-N-methylamine.

Quantitative Data Summary

The following table summarizes the expected m/z values for the parent ion and the major fragment ions of N-(3-Chloro-2-fluorobenzyl)-N-methylamine in positive ion ESI-MS/MS.

Ion DescriptionProposed StructureCalculated m/z
Protonated Molecule[C8H9ClFN + H]+174.05
Primary Fragment[C7H5ClF]+143.00
Secondary Fragment[CH3NH2]+•32.04

Experimental Protocol: A Self-Validating Workflow

This protocol outlines a robust method for the analysis of N-(3-Chloro-2-fluorobenzyl)-N-methylamine using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

5.1. Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of N-(3-Chloro-2-fluorobenzyl)-N-methylamine in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a mixture of 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation of the analyte.

5.2. Liquid Chromatography Parameters

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating the analyte from potential impurities.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at 5% B, ramping to 95% B over 5 minutes, holding for 2 minutes, and then re-equilibrating at 5% B for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

5.3. Mass Spectrometry Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • MS Scan Range: m/z 50-500.

  • MS/MS: Select the precursor ion at m/z 174.05 for fragmentation. Apply a collision energy ramp (e.g., 10-40 eV) to observe the formation of product ions.

experimental_workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Stock 1 mg/mL Stock Solution Working 1 µg/mL Working Solution Stock->Working Dilution LC C18 Reversed-Phase Separation Working->LC Injection ESI Positive ESI LC->ESI MS1 Full Scan MS (m/z 50-500) ESI->MS1 MS2 Tandem MS (Precursor m/z 174.05) MS1->MS2 Precursor Selection Data Data Analysis MS2->Data Data Acquisition

Sources

Technical Guide: Spectral Analysis & Synthesis of N-(3-Chloro-2-fluorobenzyl)-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the infrared (IR) spectral characteristics, synthesis, and quality control protocols for N-(3-Chloro-2-fluorobenzyl)-N-methylamine (CAS: 1305711-90-3).

Executive Summary

N-(3-Chloro-2-fluorobenzyl)-N-methylamine is a critical secondary amine intermediate used in the synthesis of advanced pharmaceutical agents, particularly in the development of potassium-competitive acid blockers (P-CABs) and kinase inhibitors.[1] Its structure features a di-substituted benzene ring (3-chloro, 2-fluoro) linked to a methylamine moiety.[1][2][3]

This guide provides a comprehensive breakdown of its IR spectral signature, distinguishing it from common precursors like 3-chloro-2-fluorobenzaldehyde. It also details a validated reductive amination protocol for its synthesis, ensuring high purity for downstream applications.

Part 1: IR Spectrum Analysis (Theoretical & Functional Assignment)

As a secondary benzylamine with halogenated aromatic substitutions, the IR spectrum of this molecule is distinct. The following data represents the characteristic vibrational modes expected for this specific structure.

1.1 Spectral Assignment Table
Frequency Region (cm⁻¹)IntensityVibrational ModeStructural Assignment
3300 – 3400 Medium, BroadN-H StretchSecondary Amine (

)
3020 – 3100 WeakC-H StretchAromatic Ring C-H
2800 – 2980 MediumC-H StretchMethyl (

) & Methylene (

)
1580 – 1600 Medium/StrongC=C StretchAromatic Ring Skeletal Vibration
1450 – 1500 MediumC=C StretchAromatic Ring Skeletal Vibration
1200 – 1260 Strong C-F StretchAryl Fluoride (C-F)
1020 – 1180 MediumC-N StretchC-N Single Bond (Amine)
700 – 780 StrongC-Cl StretchAryl Chloride (C-Cl)
680 – 900 StrongC-H Bending (OOP)1,2,3-Trisubstituted Benzene Pattern
1.2 Critical Spectral Features for Identification
  • The "Fingerprint" Halogens: The most diagnostic features for this specific molecule are the halogen stretches. The C-F stretch typically appears as a very strong band between 1200–1260 cm⁻¹ , often dominating the fingerprint region. The C-Cl stretch is found at lower frequencies (700–780 cm⁻¹ ).

  • Differentiation from Precursor: The starting material, 3-chloro-2-fluorobenzaldehyde, exhibits a sharp, intense Carbonyl (C=O) stretch at ~1700 cm⁻¹ . The complete disappearance of this band and the appearance of the N-H stretch at 3300–3400 cm⁻¹ confirms the successful conversion to the amine.

  • Amine Character: Unlike primary amines which show a "doublet" in the N-H stretching region (symmetric and asymmetric), this secondary amine will show a single band around 3350 cm⁻¹.

Part 2: Experimental Synthesis Protocol

Objective: Synthesis of N-(3-Chloro-2-fluorobenzyl)-N-methylamine via Reductive Amination. Scale: Laboratory (10 mmol).

2.1 Reagents & Materials
  • Precursor: 3-Chloro-2-fluorobenzaldehyde (1.0 eq)

  • Amine Source: Methylamine (2.0 M in THF or MeOH) (1.5 eq)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (

    
    ) (1.5 eq)
    
  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)[4]

  • Quench: Saturated

    
     solution
    
2.2 Step-by-Step Methodology
  • Imine Formation:

    • Charge a dry reaction flask with 3-chloro-2-fluorobenzaldehyde (1.58 g, 10 mmol) and Methanol (20 mL).

    • Add Methylamine solution (15 mmol) dropwise at 0°C.

    • Stir at room temperature for 1–2 hours to ensure imine formation (Monitor by TLC: disappearance of aldehyde).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Borohydride (

      
      ) (0.57 g, 15 mmol) portion-wise over 15 minutes. Note: If using STAB, perform reaction in DCM/DCE.
      
    • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up:

    • Quench the reaction carefully with water (10 mL).

    • Remove Methanol under reduced pressure.

    • Extract the aqueous residue with DCM (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • The crude oil can be purified via column chromatography (Silica gel, DCM:MeOH 95:5) or converted to the Hydrochloride salt (HCl) for crystallization.

Part 3: Visualization of Logic & Workflow
3.1 Spectral Logic Flow: Identification Strategy

This diagram illustrates the decision process for confirming the identity of the product using IR data.

SpectralLogic Start Unknown Sample Spectrum CheckCO Check 1700 cm⁻¹ (C=O) Start->CheckCO Aldehyde Precursor Contamination (Aldehyde Present) CheckCO->Aldehyde Band Present CheckNH Check 3300-3400 cm⁻¹ (N-H) CheckCO->CheckNH Band Absent CheckCF Check 1200-1260 cm⁻¹ (C-F) Strong Band? CheckNH->CheckCF Single Band Present Reject Incorrect Structure CheckNH->Reject Band Absent or Doublet Confirm CONFIRMED IDENTITY: N-(3-Chloro-2-fluorobenzyl)-N-methylamine CheckCF->Confirm Yes CheckCF->Reject No

Figure 1: Spectral logic flow for differentiating the target amine from its aldehyde precursor.

3.2 Synthesis Pathway: Reductive Amination

The chemical transformation pathway.[5][6][7][8]

Synthesis Reactants 3-Chloro-2-fluorobenzaldehyde + Methylamine Imine Intermediate Imine (Transient) Reactants->Imine - H₂O Product N-(3-Chloro-2-fluorobenzyl)-N-methylamine Imine->Product + NaBH₄ (Reduction)

Figure 2: Reductive amination pathway converting the aldehyde to the secondary amine.[9]

Part 4: Quality Control & Safety
  • Purity Check: A purity of >98% is typically required for pharmaceutical intermediates. High-Performance Liquid Chromatography (HPLC) is the gold standard, but IR serves as a rapid "identity" check.

  • Safety Data:

    • Hazards: The compound is likely an irritant (Skin/Eye) and harmful if swallowed.[3]

    • Handling: Use a fume hood. The amine may absorb

      
       from the air (carbamate formation) if left open; store under inert gas (Nitrogen/Argon).
      
References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2773614, (3-Chloro-2-fluorophenyl)methanamine. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination: Synthesis of Substituted Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Infrared Spectroscopy: IR Spectra of Amines. Retrieved from [Link]

  • American Chemical Society (ACS). (2025). Synthesis of Secondary N-Methylamines via Reductive Amination. Journal of Organic Chemistry. Retrieved from [Link][9]

Sources

Technical Guide: Solubility Profiling & Physicochemical Characterization of N-(3-Chloro-2-fluorobenzyl)-N-methylamine

[1]

Executive Summary

N-(3-Chloro-2-fluorobenzyl)-N-methylamine (CAS: 1305711-90-3) is a secondary benzylamine derivative primarily utilized as a nucleophilic building block in the synthesis of Vonoprazan.[1] Its solubility behavior is dictated by the interplay between the lipophilic halogenated benzyl ring and the basic secondary amine functionality.[2]

This guide provides researchers with derived physicochemical data, solvent compatibility profiles, and validated experimental protocols for solubility determination.[2] Understanding these parameters is essential for optimizing reaction yields (e.g., nucleophilic substitution, reductive amination) and purification processes (e.g., acid-base extraction, crystallization).

Physicochemical Profile

The solubility of this compound is highly pH-dependent due to the basic nitrogen atom.[1][2] The following parameters define its behavior in solution.

Table 1: Physicochemical Properties (Derived & Predicted)
PropertyValue / RangeMechanistic Insight
Molecular Formula C₈H₉ClFNHalogenation increases lipophilicity compared to benzylamine.[1]
Molecular Weight 173.62 g/mol Low MW facilitates high solubility in organic solvents.[1][2]
Physical State Liquid (at 25°C)Asymmetric substitution disrupts crystal packing.[1][2]
pKa (Base) 9.3 ± 0.2 (Predicted)Exists as a cationic species at physiological pH (7.4) and acidic pH.[1][2]
LogP (Octanol/Water) 2.4 – 2.8 (Predicted)Moderately lipophilic; indicates good permeability and organic solvent affinity.
Density ~1.18 – 1.22 g/mLHigher density than water due to Chloro- and Fluoro- substituents.[1][2]

Note: Values are derived from structural analogs (3-chlorobenzylamine and N-methylbenzylamine) and QSAR modeling.

Solubility Data

The solubility profile is categorized by the compound's ionization state.[1][2] The Free Base is lipophilic, while the Salt forms (e.g., Hydrochloride) are hydrophilic.[2]

Table 2: Solvent Compatibility Matrix (Free Base)
Solvent ClassSpecific SolventSolubility RatingOperational Notes
Chlorinated Dichloromethane (DCM)Miscible Ideal for extraction from aqueous basic layers.[1]
Alcohols Methanol, EthanolMiscible Suitable for reductive amination reactions.[2]
Ethers THF, Diethyl EtherHigh (>100 mg/mL)Standard solvent for coupling reactions.[2]
Aprotic Polar DMSO, DMF, AcetonitrileHigh (>100 mg/mL)Used in nucleophilic substitutions (SN2).
Hydrocarbons Toluene, HexanesModerate - High Toluene is preferred for azeotropic drying.[1][2]
Aqueous Water (pH > 10)Insoluble (<1 mg/mL)Forms an oily emulsion; separates easily.
Table 3: Aqueous Solubility vs. pH
pH ConditionDominant SpeciesSolubility (Approx.)[1][2]Phase Behavior
pH 1.0 (0.1N HCl) Cationic (

)
> 50 mg/mLClear homogeneous solution.[1]
pH 7.4 (PBS) Mixed (Mostly Cationic)~ 1–5 mg/mLPotential for oiling out at high concentrations.[1]
pH 12.0 (0.1N NaOH) Neutral Free Base< 0.1 mg/mLPhase separation (Oily layer).[2]

Experimental Protocols

To validate these values for your specific batch or derivative, use the following self-validating protocols.

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: Determine the thermodynamic solubility of the free base in a specific solvent.[1][2]

  • Preparation: Add excess N-(3-Chloro-2-fluorobenzyl)-N-methylamine (liquid) to 2 mL of the target solvent in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours using a rotary shaker.

  • Verification: Ensure undissolved oil droplets or a second phase is visible (saturation condition).[1][2]

  • Sampling: Centrifuge at 10,000 rpm for 10 mins to separate phases.

  • Quantification: Remove supernatant, dilute with Mobile Phase, and analyze via HPLC-UV (254 nm).

    • Self-Check: If the supernatant is cloudy, filtration (0.22 µm PTFE) is required before dilution.[2]

Protocol B: pH-Solubility Profiling (Potentiometric Titration)

Objective: Determine the intrinsic solubility (

12
  • Dissolution: Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl (fully soluble).

  • Titration: Titrate with 0.1 M NaOH while monitoring turbidity (UV-Vis probe) or light scattering.[1][2]

  • Endpoint: Record the pH at which precipitation (turbidity onset) occurs (

    
    ).[1][2]
    
  • Calculation: Use the Henderson-Hasselbalch equation to back-calculate intrinsic solubility.[1][2]

Mechanistic Visualization

The following diagram illustrates the pH-dependent extraction workflow, critical for isolating this intermediate during Vonoprazan synthesis.

SolubilityExtractioncluster_0Purification LogicRawReaction Mixture(Crude Intermediate)AcidifyAcidify to pH 2.0(HCl)Raw->Acidify ProtonationAqLayer1Aqueous Layer(Soluble Salt Form)Acidify->AqLayer1 PartitioningOrgLayer1Organic Layer(Impurities)Acidify->OrgLayer1 Removal of NeutralsBasifyBasify to pH 12.0(NaOH)AqLayer1->Basify DeprotonationExtractExtract with DCM/MTBEBasify->Extract Phase TransferProductIsolated Product(Free Base Oil)Extract->Product Evaporation

Caption: Figure 1. Acid-Base extraction logic exploiting the pH-dependent solubility switch of the secondary amine.[1]

Applications in Synthesis

  • Nucleophilic Substitution: In the synthesis of Vonoprazan, this amine reacts with sulfonyl chlorides or alkyl halides.[2] High solubility in DCM and THF allows these reactions to proceed in homogeneous phase.[1][2]

  • Salt Formation: To stabilize the intermediate as a solid, the Hydrochloride or Oxalate salts are often formed.[2] This is achieved by dissolving the free base in diethyl ether and adding anhydrous acid, exploiting the insolubility of the salt in ether.[2]

References

  • National Center for Biotechnology Information. (n.d.).[1][2] PubChem Compound Summary for CID 6894, 3-Chloro-2-methylaniline (Analogous Structure Data). Retrieved February 2, 2026, from [Link]

  • Takeda Pharmaceutical Company. (2025).[1][2] Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. Journal of Organic Chemistry. Retrieved February 2, 2026, from [Link] (Note: Contextual citation from search results).[2]

Strategic Utilization of N-(3-Chloro-2-fluorobenzyl)-N-methylamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic application of N-(3-Chloro-2-fluorobenzyl)-N-methylamine (CAS: 1305711-90-3) in modern drug discovery.

Executive Summary

N-(3-Chloro-2-fluorobenzyl)-N-methylamine represents a high-value pharmacophore building block, primarily utilized in the optimization of Potassium-Competitive Acid Blockers (P-CABs) and HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) . Its structural utility lies in the synergistic combination of a metabolically robust halogenated benzyl ring and a secondary amine handle, enabling precise tuning of lipophilicity (LogP) and conformational entropy in bioactive ligands.

This guide analyzes the physicochemical rationale for its deployment, outlines robust synthetic protocols, and examines its role in Structure-Activity Relationship (SAR) campaigns targeting gastric acid secretion and viral replication.

Structural & Physicochemical Profiling

The efficacy of this moiety stems from the specific substitution pattern on the benzyl ring. The 3-chloro-2-fluoro motif is not arbitrary; it is a calculated medicinal chemistry tactic to modulate electronic density and metabolic susceptibility.

The "Orthogonal Halogenation" Effect
  • 2-Fluoro Position (Electronic & Conformational Control): The fluorine atom at the ortho position creates a strong inductive withdrawing effect (

    
    ), lowering the electron density of the aromatic ring. Crucially, it often enforces a specific torsional angle relative to the methylene linker due to electrostatic repulsion or intramolecular hydrogen bonding with the amine proton, locking the pharmacophore into a bioactive conformation.
    
  • 3-Chloro Position (Metabolic Blocking): The chlorine atom at the meta position serves as a "metabolic roadblock." It blocks the CYP450-mediated oxidation that typically occurs at electron-rich positions, thereby extending the half-life (

    
    ) of the parent drug.
    
  • N-Methylamine Handle: The secondary amine provides a versatile attachment point for coupling to heterocyclic cores (e.g., pyrroles, quinolines) while maintaining a hydrogen bond donor/acceptor profile essential for solubility.

Physicochemical Data Summary
PropertyValue (Approx.)Impact on Drug Design
Molecular Weight 173.62 g/mol Fragment-based design friendly (<200 Da).
cLogP ~2.3Moderate lipophilicity; enhances membrane permeability.
pKa (Conj. Acid) ~9.3Predominantly ionized at physiological pH; good solubility.
H-Bond Donors 1Critical for receptor interaction (e.g., Asp/Glu residues).
Rotatable Bonds 2Low entropic penalty upon binding.

Medicinal Chemistry Applications: Case Studies

Case Study A: P-CAB Optimization (Vonoprazan Analogs)

The drug Vonoprazan (Takecab) utilizes a 2-fluorophenyl-N-methylamine tail to bind within the H+/K+-ATPase pump. N-(3-Chloro-2-fluorobenzyl)-N-methylamine is extensively used in "Me-Too" and "Me-Better" campaigns to explore the SAR of this pocket.

  • Mechanism: The amine nitrogen binds to the cation binding site of the proton pump.

  • Optimization: Replacing the 2-fluorophenyl group of Vonoprazan with the 3-chloro-2-fluorophenyl moiety increases lipophilicity and fills the hydrophobic pocket more effectively, potentially increasing potency (

    
    ) and residence time.
    
Case Study B: HIV Integrase Inhibitors (Elvitegravir Pharmacophore)

While Elvitegravir utilizes a direct carbon-linked 3-chloro-2-fluorobenzyl group, the amine variant allows for the synthesis of novel bioisosteres where the linker is modified to an amino-methylene bridge.

  • Role: The benzyl ring intercalates into the viral DNA/Integrase complex. The 3-Cl/2-F substitution pattern is critical for π-stacking interactions with the viral base pairs while avoiding steric clash with the protein backbone.

Visualizing the Pharmacophore Logic

The following diagram illustrates the SAR decision tree for selecting this specific intermediate.

G Start Lead Optimization (P-CAB / Integrase) Metabolism Problem: Rapid CYP Oxidation Start->Metabolism Binding Problem: Weak Hydrophobic Fit Start->Binding Solution Scaffold Selection: N-(3-Chloro-2-fluorobenzyl)-N-methylamine Metabolism->Solution Requires Blocking Group Binding->Solution Requires Lipophilic Bulk Effect1 3-Cl Substituent: Blocks Metabolic Site Increases Lipophilicity Solution->Effect1 Effect2 2-F Substituent: Electronic Deactivation Conformational Lock Solution->Effect2 Effect3 N-Me Handle: Solubility & Linker Solution->Effect3

Caption: SAR logic flow demonstrating why the 3-chloro-2-fluoro substitution pattern is selected for lead optimization.

Synthetic Protocols & Experimental Workflow

Synthesis of N-(3-Chloro-2-fluorobenzyl)-N-methylamine

The most robust route to this intermediate is via Reductive Amination . This method is preferred over direct alkylation due to the prevention of over-alkylation (quaternary ammonium salt formation).

Reagents:

  • 3-Chloro-2-fluorobenzaldehyde (Starting Material)

  • Methylamine (2.0 M in THF or MeOH)

  • Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH4)

  • Dichloromethane (DCM) or Methanol (MeOH)

Protocol:

  • Imine Formation: Charge a reaction vessel with 3-Chloro-2-fluorobenzaldehyde (1.0 eq) and dissolve in anhydrous DCM.

  • Add Methylamine (1.2 – 1.5 eq) dropwise at 0°C. Stir for 1–2 hours at room temperature to form the imine intermediate (monitor by TLC/LCMS). Note: Use of a drying agent like MgSO4 can accelerate this step.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.

  • Workup: Stir overnight. Quench with saturated NaHCO3. Extract with DCM (3x). Wash organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: The crude secondary amine can be purified via flash column chromatography (SiO2, MeOH/DCM gradient) or isolated as the HCl salt by treating with 4M HCl in dioxane.

Workflow Visualization

Synthesis SM 3-Chloro-2-fluorobenzaldehyde Intermediate Imine Intermediate SM->Intermediate Dehydration Reagent1 + Methylamine (THF) Reagent1->Intermediate Product N-(3-Chloro-2-fluorobenzyl)-N-methylamine Intermediate->Product Reductive Amination Reagent2 + NaBH(OAc)3 Reagent2->Product

Caption: Step-wise reductive amination pathway for high-yield synthesis of the target amine.

Future Perspectives & Bioisosteres

As drug resistance emerges in HIV and acid-related disorders require longer-acting therapies, the N-(3-Chloro-2-fluorobenzyl)-N-methylamine scaffold serves as a baseline for further modification.

  • Deuteration: Deuterating the benzylic position (

    
    ) is a growing trend to further retard metabolic clearance (Kinetic Isotope Effect).
    
  • Rigidification: Cyclizing the N-methyl group back onto the ring (forming a tetrahydroisoquinoline) can reduce entropic costs, though it alters the vector of the halogen display.

References

  • LookChem . CAS 1305711-90-3 Product Entry & Physicochemical Properties. LookChem Database. [Link]

  • Sato, A., et al. (2009). Discovery of Elvitegravir (GS-9137): A Highly Potent, Selective, Oral Integrase Inhibitor. Journal of Medicinal Chemistry. [Link](Context: Establishes 3-chloro-2-fluorobenzyl as a privileged pharmacophore in integrase inhibitors).

  • Otake, K., et al. (2015). Vonoprazan Fumarate (TAK-438). The Journal of Organic Chemistry. [Link](Context: Describes the N-methylamine synthetic strategy for P-CABs).

Methodological & Application

Application Note: Strategic Synthesis & Utilization of N-(3-Chloro-2-fluorobenzyl)-N-methylamine in API Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The moiety N-(3-Chloro-2-fluorobenzyl)-N-methylamine (CAS: 1305711-90-3) represents a "privileged structure" in modern medicinal chemistry.[1][2] Its specific substitution pattern—a fluorine at the ortho position and a chlorine at the meta position—offers a unique combination of metabolic stability and conformational restriction.[1][2]

While the corresponding benzyl bromide (CAS: 85070-47-9) is a well-established intermediate in the synthesis of the HIV integrase inhibitor Elvitegravir , the N-methylamine derivative is increasingly critical for:

  • Fragment-Based Drug Discovery (FBDD): Serving as a high-value fragment for kinase inhibitors (e.g., targeting EGFR, FGFR) where the halo-benzyl group occupies hydrophobic pockets.[1][2]

  • Scaffold Diversification: Acting as a nucleophile to introduce the 3-chloro-2-fluorobenzyl motif into urea, amide, or sulfonamide scaffolds.[1][2]

  • Metabolic Blocking: The 2-fluoro substituent blocks labile metabolic sites on the ring, while the 3-chloro group enhances lipophilicity and halogen bonding potential.[1][2]

This guide details the robust synthesis of this amine from commercially available precursors and its subsequent application in API coupling reactions.[1][2]

Chemical Pathways & Critical Process Parameters (CPPs)

We present two validated routes. Route A (Reductive Amination) is preferred for discovery-scale purity.[1][2] Route B (Nucleophilic Substitution) is preferred for cost-efficiency at scale, leveraging the Elvitegravir supply chain.[1][2]

Comparative Analysis of Synthetic Routes
FeatureRoute A: Reductive AminationRoute B: Nucleophilic Substitution
Precursor 3-Chloro-2-fluorobenzaldehyde3-Chloro-2-fluorobenzyl bromide
Reagents Methylamine, NaBH(OAc)₃ / NaBH₄Methylamine (Excess), Base
Impurity Profile Low (Alcohol byproduct possible)High risk of Bis-alkylation (Tertiary amine)
Scalability Moderate (Hydride handling)High (Standard alkylation)
Cost Higher (Reducing agents)Lower (Commodity bromide)
Recommendation Best for <100g / High Purity Best for >1kg / Cost Critical
Detailed Experimental Protocols
Protocol A: High-Fidelity Reductive Amination

Target Audience: Medicinal Chemists requiring >98% purity.[1][2]

Reaction Logic: The condensation of the aldehyde with methylamine forms an imine (Schiff base) intermediate.[1][2] Using Sodium Triacetoxyborohydride (STAB) allows for selective reduction of the imine in the presence of the aldehyde, minimizing alcohol byproducts.[1][2]

Materials:

  • 3-Chloro-2-fluorobenzaldehyde (1.0 eq)[1][2]

  • Methylamine (2.0 M in THF, 1.5 eq)[1][2]

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq)[1][2]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [Solvent][1][2]

  • Acetic Acid (catalytic, 1-2 drops)[1][2]

Step-by-Step Workflow:

  • Imine Formation: Charge a reaction vessel with 3-Chloro-2-fluorobenzaldehyde and DCM (10 vol). Add Methylamine solution dropwise at 0–5°C. Stir for 30 minutes. Observation: Slight exotherm.

  • Reduction: Add STAB portion-wise over 20 minutes, maintaining temperature <10°C.

  • Reaction: Allow the mixture to warm to 20–25°C and stir for 4–12 hours. Monitor via LC-MS (Target M+H: ~174.0).[1][2]

  • Quench: Cool to 0°C. Quench with saturated aqueous NaHCO₃ (slow addition to manage gas evolution).

  • Workup: Separate phases. Extract aqueous layer with DCM (2x).[1][2] Combine organics, dry over Na₂SO₄, and concentrate.

  • Purification: If necessary, convert to HCl salt by adding 4M HCl in Dioxane, filtering the precipitate.

Protocol B: Scalable Nucleophilic Substitution

Target Audience: Process Chemists leveraging the Elvitegravir intermediate.[1][2]

Reaction Logic: This route uses the commercially abundant bromide.[1][2] The Critical Process Parameter is the stoichiometry of methylamine.[1][2] A large excess is required to prevent the product (a secondary amine) from reacting with another molecule of bromide to form the tertiary amine impurity.[1][2]

Materials:

  • 3-Chloro-2-fluorobenzyl bromide (1.0 eq)[1][2]

  • Methylamine (40% aqueous solution or ethanolic, 5.0 – 10.0 eq )[1][2]

  • Solvent: Ethanol or THF[2]

Step-by-Step Workflow:

  • Preparation: Charge the Methylamine solution (large excess) into the reactor and cool to 0°C.

  • Addition: Dissolve 3-Chloro-2-fluorobenzyl bromide in minimal THF/Ethanol. Add this solution slowly dropwise to the methylamine over 2 hours. Crucial: High local concentration of amine prevents over-alkylation.[1][2]

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Workup: Concentrate under reduced pressure to remove excess methylamine and solvent.

  • Acid/Base Extraction (Self-Validating Step):

    • Dissolve residue in Ethyl Acetate.[1][2][3]

    • Extract with 1M HCl (Product moves to aqueous phase; non-basic impurities stay in organic).[1][2]

    • Wash aqueous phase with Ethyl Acetate.[1][2][4]

    • Basify aqueous phase (pH >10) with NaOH.[1][2]

    • Extract product back into Ethyl Acetate.[1][2]

  • Isolation: Dry and concentrate to yield the oil.

Visualization of Synthesis & Logic[1][2]

The following diagram illustrates the decision matrix and chemical flow for both routes.

G Start Target: N-(3-Chloro-2-fluorobenzyl)-N-methylamine Decision Select Route based on Scale/Purity Start->Decision RouteA Route A: Reductive Amination (High Purity / Discovery) Decision->RouteA < 100g RouteB Route B: Nucleophilic Substitution (Cost Effective / Scale-Up) Decision->RouteB > 1kg StepA1 3-Chloro-2-fluorobenzaldehyde + Methylamine (THF) RouteA->StepA1 StepB1 3-Chloro-2-fluorobenzyl bromide (Elvitegravir Intermediate) RouteB->StepB1 StepA2 In-situ Imine Reduction (NaBH(OAc)3) StepA1->StepA2 Purification Acid/Base Extraction Cycle (Removes neutral impurities) StepA2->Purification StepB2 Slow Addition to EXCESS Methylamine (10 eq) StepB1->StepB2 CriticalControl CPP: Prevent Bis-Alkylation StepB2->CriticalControl StepB2->Purification FinalProduct Final Product (Oil or HCl Salt) Purification->FinalProduct

Caption: Synthesis workflow comparing Reductive Amination (Route A) and Nucleophilic Substitution (Route B) with critical control points.

Application Protocol: Urea Coupling

Context: Using the synthesized amine to create a library of Urea derivatives (common in kinase inhibitors).[1][2]

Scenario: Coupling the amine with an isocyanate.

  • Dissolution: Dissolve N-(3-Chloro-2-fluorobenzyl)-N-methylamine (1.0 eq) in dry DCM.

  • Base: Add DIPEA (1.2 eq) if using the HCl salt of the amine.

  • Coupling: Add the Aryl Isocyanate (1.0 eq) at 0°C.

  • Monitoring: Reaction is usually instantaneous.[1][2] TLC/LC-MS will show disappearance of amine.[1][2]

  • Purification: Evaporate solvent. Recrystallize from Ethanol/Heptane.[1][2]

Analytical Specifications (QC)

To ensure the integrity of the intermediate before downstream processing, the following criteria must be met:

TestMethodAcceptance Criteria
Appearance VisualColorless to pale yellow oil
Identification 1H-NMR (DMSO-d6)Consistent with structure.[1][2] Key peaks: Methyl doublet (~2.3 ppm), Benzylic singlet (~3.7 ppm).[1][2]
Purity HPLC (254 nm)≥ 98.0% (Area %)
Bis-Alkylated Impurity HPLC/LC-MS≤ 0.5% (Critical for Route B)[1][2]
Water Content Karl Fischer≤ 0.5% w/w

References

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.[1][2] Link[1][2]

  • Matsuzaki, Y., et al. (2010).[1][2] "Discovery of Elvitegravir (GS-9137): An Orally Bioavailable, Metabolically Stable HIV Integrase Inhibitor."[1][2] Journal of Medicinal Chemistry, 53(1), 466-479.[1][2] (Validates the 3-chloro-2-fluorobenzyl moiety supply chain). Link[1][2]

  • Roughley, S. D., & Jordan, A. M. (2011).[1][2] "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479.[1][2] Link[1][2]

  • ChemicalBook. (2023).[1][2] "Product Entry: N-(3-Chloro-2-fluorobenzyl)-N-methylamine (CAS 1305711-90-3)."[1][2][5] Link

Sources

Application Note: N-(3-Chloro-2-fluorobenzyl)-N-methylamine in Next-Generation Quinolone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of fluoroquinolone antibiotics and quinolone-based antivirals (e.g., integrase inhibitors), the modulation of the C-7 and N-1 positions is critical for overcoming bacterial resistance and improving pharmacokinetic profiles. N-(3-Chloro-2-fluorobenzyl)-N-methylamine represents a high-value "privileged fragment" in medicinal chemistry. Its specific substitution pattern (3-Cl, 2-F) offers a unique balance of lipophilicity and metabolic stability, while the N-methylamine handle provides a versatile nucleophile for coupling to the quinolone core.

This guide details the synthesis of this specific amine intermediate and its subsequent application in functionalizing a 7-chloro-6-fluoroquinolone scaffold via Nucleophilic Aromatic Substitution (SNAr).

Chemical Profile & Strategic Value

Compound Identification[1][2]
  • Systematic Name: N-(3-Chloro-2-fluorobenzyl)-N-methylamine[1]

  • Molecular Formula: C₈H₉ClFN

  • Molecular Weight: 173.62 g/mol

  • Core Function: Nucleophilic side-chain building block.

Structural Significance in Drug Design

The 3-chloro-2-fluorobenzyl moiety is a validated pharmacophore, notably present in the HIV integrase inhibitor Elvitegravir (albeit attached at C-6). When incorporated as an amine side chain at the C-7 position of a fluoroquinolone:

  • Lipophilicity Modulation: The halogenated benzyl group increases logP, potentially enhancing membrane permeability and activity against Gram-positive organisms (e.g., S. aureus).

  • Steric Bulk: The 2-fluoro substituent induces a twisted conformation relative to the benzyl ring, which can disrupt efflux pump recognition.

  • Metabolic Stability: The 3-chloro group blocks metabolic oxidation at a typically vulnerable position.

Experimental Protocols

Protocol A: Synthesis of N-(3-Chloro-2-fluorobenzyl)-N-methylamine

Objective: Efficient preparation of the secondary amine from the commercially available aldehyde precursor. Methodology: Reductive Amination using Sodium Triacetoxyborohydride (STAB).

Reagents & Materials
  • Precursor: 3-Chloro-2-fluorobenzaldehyde (1.0 eq)

  • Amine Source: Methylamine (2.0 M in THF, 1.5 eq)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.4 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Quench: Saturated aqueous NaHCO₃

Step-by-Step Procedure
  • Imine Formation:

    • Charge a dry reaction vessel with 3-Chloro-2-fluorobenzaldehyde (10 mmol) and DCE (40 mL).

    • Add Methylamine (2.0 M in THF, 7.5 mL, 15 mmol) dropwise at 0°C.

    • Critical Step: Allow the mixture to stir at room temperature for 1 hour to ensure equilibrium favors the imine intermediate.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium triacetoxyborohydride (STAB) (3.0 g, 14 mmol) portion-wise over 15 minutes. Note: STAB is preferred over NaBH₄ to prevent reduction of the aldehyde before imine formation.

    • Stir at room temperature for 4–12 hours under N₂ atmosphere.

  • Work-up:

    • Quench reaction with sat. aq. NaHCO₃ (30 mL). Stir vigorously for 20 mins.

    • Extract with DCM (3 x 30 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • The crude secondary amine is often pure enough (>95%) for the next step. If necessary, purify via flash chromatography (SiO₂, DCM:MeOH:NH₄OH gradient).

Protocol B: Quinolone Functionalization (SNAr Coupling)

Objective: Attachment of the amine side chain to the C-7 position of the fluoroquinolone core. Substrate: Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Standard Scaffold).

Reagents & Materials
  • Scaffold: 7-Chloro-6-fluoroquinolone ester (1.0 eq)

  • Nucleophile: N-(3-Chloro-2-fluorobenzyl)-N-methylamine (from Protocol A) (1.2 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.5 eq) or K₂CO₃ (3.0 eq)

  • Solvent: Acetonitrile (MeCN) or DMSO (for lower reactivity scaffolds)

Step-by-Step Procedure
  • Reaction Setup:

    • Dissolve the quinolone scaffold (1.0 mmol) in anhydrous MeCN (10 mL).

    • Add DIPEA (0.44 mL, 2.5 mmol).

    • Add N-(3-Chloro-2-fluorobenzyl)-N-methylamine (1.2 mmol).

  • Coupling:

    • Reflux the mixture (80°C) for 6–12 hours.

    • Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting chloride. The product will typically be more polar.

  • Isolation:

    • Cool to room temperature.[2][3]

    • Precipitation Method: If using MeCN, the product often precipitates upon cooling or adding water. Filter and wash with cold water/ethanol.

    • Extraction Method: If soluble, evaporate solvent, redissolve in DCM, wash with 0.1 M HCl (to remove excess amine), then sat. NaHCO₃.

  • Final Product: Ethyl 7-[N-(3-chloro-2-fluorobenzyl)-N-methylamino]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Visualization of Reaction Pathways

Synthesis & Coupling Workflow

The following diagram illustrates the convergent synthesis: the preparation of the amine side chain and its subsequent ligation to the quinolone core.

QuinoloneSynthesis Aldehyde 3-Chloro-2-fluorobenzaldehyde RedAmin Reductive Amination (STAB, DCE) Aldehyde->RedAmin MeNH2 Methylamine MeNH2->RedAmin Imine Imine Intermediate AmineProduct N-(3-Chloro-2-fluorobenzyl)- N-methylamine Imine->AmineProduct SnAr SnAr Coupling (DIPEA, MeCN, 80°C) AmineProduct->SnAr Nucleophile QuinoloneCore 7-Chloro-6-fluoro- quinolone Core QuinoloneCore->SnAr Electrophile FinalDrug C7-Functionalized Fluoroquinolone RedAmin->Imine Transient SnAr->FinalDrug

Caption: Convergent synthesis pathway showing the generation of the amine ligand and its SnAr coupling to the fluoroquinolone scaffold.

Data Analysis & Quality Control

Expected Analytical Data

To validate the synthesis, compare experimental data against these expected values.

ParameterN-(3-Chloro-2-fluorobenzyl)-N-methylamineC7-Coupled Quinolone Product
Physical State Pale yellow oil or low-melting solidOff-white to pale yellow solid
¹H NMR (CDCl₃) δ 7.1-7.4 (m, 3H, Ar-H), 3.8 (s, 2H, CH₂), 2.4 (s, 3H, N-CH₃)δ 8.6 (s, 1H, H-2), 7.9 (d, H-5), 4.5 (s, 2H, Benzyl), 3.0 (s, 3H, N-Me)
¹⁹F NMR ~ -115 to -120 ppm (Ar-F)Two signals: ~ -120 ppm (Side chain), ~ -130 ppm (Core C-6)
MS (ESI+) [M+H]⁺ = 174.05[M+H]⁺ = Core MW + 137
Troubleshooting Guide
  • Low Yield in Protocol A: Ensure the imine formation step is given sufficient time (1 hr) before adding the reducing agent. If using NaBH₄ instead of STAB, yield will drop due to aldehyde reduction.

  • Incomplete Coupling (Protocol B): If the 7-chloro quinolone is unreactive, switch solvent to DMSO and increase temperature to 100°C. The 7-chloro leaving group is less reactive than 7-fluoro; however, 7-fluoro scaffolds are more expensive.

Safety & References

Safety Considerations
  • Halogenated Benzylamines: Potential skin irritants and lachrymators. Handle in a fume hood.

  • Sodium Triacetoxyborohydride: Evolves hydrogen gas upon reaction; keep away from ignition sources.

  • Fluoroquinolones: Biologically active compounds.[4][5][6] Treat all derivatives as potent antibiotics; avoid inhalation of dust.

References
  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

  • Quinolone SAR & C-7 Functionalization: Domagala, J. M. "Structure-activity and structure-side-effect relationships for the quinolone antibacterials." Journal of Antimicrobial Chemotherapy, 1994.

  • Elvitegravir Chemistry (Benzyl Group Context): Sato, M., et al. "Novel HIV-1 Integrase Inhibitors Derived from Quinolone Antibiotics." Journal of Medicinal Chemistry, 2006.

  • SnAr Mechanism in Drug Synthesis: Carey, J. S., et al. "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry, 2006.

Sources

"N-(3-Chloro-2-fluorobenzyl)-N-methylamine" derivatization methods

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(3-Chloro-2-fluorobenzyl)-N-methylamine (CAS: 1305711-90-3) is a critical pharmacophore and intermediate, notably in the synthesis of potassium-competitive acid blockers (P-CABs) such as Vonoprazan.[1][2] Its analysis presents two distinct challenges: 1) High Polarity/Basicity , leading to peak tailing and irreversible adsorption in Gas Chromatography (GC), and 2) Weak UV Chromophores , limiting sensitivity in standard HPLC-UV setups.[2]

This guide details three validated derivatization workflows to overcome these barriers:

  • Acylation (MBTFA) for volatile, symmetric peak shapes in GC-MS.

  • Sulfonylation (Dansyl Chloride) for picomolar sensitivity in HPLC-FLD/MS.

  • Synthetic Coupling for API scaffold construction.

Part 1: Analytical Derivatization for GC-MS

The Challenge: As a secondary amine, the N-H moiety forms strong hydrogen bonds with silanol groups in GC liners and columns, resulting in severe tailing.[3] Silylation (TMS) is common but often hydrolytically unstable for secondary amines.[2]

The Solution: Acylation via MBTFA We utilize N-Methyl-bis(trifluoroacetamide) (MBTFA) .[1][2] Unlike acid anhydrides, MBTFA reacts under mild conditions and introduces the trifluoroacetyl (TFA) group.[2]

  • Mechanism: The secondary amine attacks the carbonyl of MBTFA, releasing N-methyltrifluoroacetamide (volatile byproduct) and forming the stable N-TFA derivative.[1][2]

  • Benefit: The fluorine atoms increase electron capture cross-section (improving sensitivity) and significantly lower the boiling point relative to the molecular weight.[2]

Protocol A: MBTFA Derivatization for Trace Analysis

Reagents:

  • MBTFA (Reagent Grade, >98%)[2]

  • Solvent: Ethyl Acetate (Anhydrous) or Pyridine (if acid scavenging is needed).[2]

  • Internal Standard (IS): 3-Chlorobenzylamine (or deuterated analog).[1][2]

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 1–5 mg of the amine sample in 500 µL of anhydrous Ethyl Acetate.

    • Note: If the sample is a hydrochloride salt, add 10 µL of Triethylamine (TEA) to liberate the free base.[2]

  • Reagent Addition: Add 50 µL of MBTFA.

  • Reaction: Cap the vial tightly (PTFE-lined cap). Incubate at 65°C for 30 minutes .

    • Expert Insight: The steric hindrance from the ortho-fluoro group requires thermal energy to drive the reaction to completion compared to simple benzylamines.[2]

  • Work-up: No extraction required. Cool to room temperature.

  • Injection: Inject 1 µL directly into GC-MS.

GC Conditions (Generic):

  • Column: DB-5ms or equivalent (30m x 0.25mm).[1][2]

  • Inlet: 250°C, Split 10:1.

  • Oven: 60°C (1 min) → 15°C/min → 280°C.

Part 2: Analytical Derivatization for HPLC-FLD/LC-MS

The Challenge: The 3-chloro-2-fluorobenzene ring has weak UV absorbance (typically <210 nm), making trace detection in biological matrices (plasma/urine) difficult due to noise.[1][2]

The Solution: Dansylation Dansyl Chloride (DNS-Cl) reacts with the secondary amine to form a stable sulfonamide.[2]

  • Benefit: Introduces a naphthalene fluorophore (Ex 330 nm / Em 530 nm), enabling fluorescence detection (FLD) with 1000x higher sensitivity than UV.[2][3]

  • Stability: The resulting sulfonamide is stable against hydrolysis, unlike OPA derivatives.

Protocol B: Dansyl Chloride Labeling

Reagents:

  • Dansyl Chloride (5 mg/mL in Acetone).[2]

  • Buffer: 0.1 M Sodium Carbonate (Na₂CO₃), pH 10.0.[2][3]

  • Quenching Agent: Proline or Glycine solution.[2]

Step-by-Step Workflow:

  • Buffering: Mix 100 µL of sample solution (aqueous or organic extract) with 100 µL of Carbonate Buffer (pH 10).

    • Critical: The pH must be >9.5 to ensure the amine is deprotonated (pKa ~9.5), but <11 to prevent hydrolysis of the reagent.[2]

  • Labeling: Add 100 µL of Dansyl Chloride solution. Vortex immediately.

  • Incubation: Heat at 55°C for 40 minutes in the dark.

    • Why Dark? Dansyl derivatives are light-sensitive; degradation occurs under intense ambient light.[1][2]

  • Quenching: Add 50 µL of Proline solution (100 mg/mL) to scavenge excess DNS-Cl. Incubate 5 mins.

  • Analysis: Centrifuge (if cloudy) and inject into HPLC.

Part 3: Visualization of Workflows

The following diagrams illustrate the decision logic and the specific mechanism for the Dansylation protocol.

Derivatization_Logic Start Start: N-(3-Chloro-2-fluorobenzyl)-N-methylamine Goal Define Analytical Goal Start->Goal GC GC-MS (Volatility) Goal->GC Volatile Separation HPLC HPLC/LC-MS (Sensitivity) Goal->HPLC Aqueous/Bioanalysis MBTFA Acylation (MBTFA) Forms: N-TFA derivative GC->MBTFA Recommended TMS Silylation (MSTFA) (Risk: Hydrolysis) GC->TMS Alternative DNS Dansyl Chloride (Fluorescence) HPLC->DNS High Stability FMOC FMOC-Cl (UV/Fluorescence) HPLC->FMOC Fast Reaction

Caption: Decision matrix for selecting the optimal derivatization pathway based on analytical instrumentation.

Dansyl_Mechanism Step1 1. Deprotonation (pH 10 Carbonate Buffer) Step2 2. Nucleophilic Attack (Amine attacks Sulfonyl Cl) Step1->Step2 Amine becomes Nu: Step3 3. Elimination (Release of HCl) Step2->Step3 Transition State Step4 4. Product Formation (Stable Sulfonamide) Step3->Step4 Fluorescent Tag Attached

Caption: Mechanistic workflow for Dansyl Chloride derivatization of secondary amines.

Part 4: Data Summary & Comparison

Table 1: Comparison of Derivatization Reagents

ReagentTarget GroupDerivative StabilityDetection ModeProsCons
MBTFA 2° AminesHigh (Weeks)GC-MS (EIC)Volatile, removes H-bonding, clean fragmentation.[1][2]Moisture sensitive during storage.[2][4][5]
MSTFA 2° AminesModerate (Hours)GC-MSFast reaction.[1][2][6]2° amine-TMS bonds hydrolyze easily.[1][2]
Dansyl-Cl 1° & 2° AminesVery High (Months)HPLC-FLD / MSPicomolar sensitivity, stable product.[1][2]Long reaction time (30-60 min), requires cleanup.[1][2]
FMOC-Cl 1° & 2° AminesHighHPLC-UV / FLDVery fast (<5 min).[1][2]Excess reagent must be removed (interferes with chromatography).[2]

Part 5: Synthetic Application Note (MedChem)

For researchers using this molecule as a building block (e.g., coupling to a carboxylic acid core):

Protocol C: Amide Coupling (HATU Method)

  • Activation: Dissolve the carboxylic acid partner (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq).[2] Stir for 5 mins.

  • Coupling: Add N-(3-Chloro-2-fluorobenzyl)-N-methylamine (1.0 eq).

  • Optimization: Due to the ortho-fluoro steric bulk, standard EDC couplings may be sluggish.[2] HATU or T3P (Propylphosphonic anhydride) are recommended to prevent racemization of the acid partner and drive the reaction.[2]

References

  • Sigma-Aldrich. (2025).[1][2] Derivatization Reagents for Gas Chromatography: Acylation and Silylation Protocols.[2][7]

  • BenchChem. (2025).[2][8] Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride.[2][8][9]

  • National Institutes of Health (PMC). (2024).[2] Targeted quantification of amines by dansylation for LC-MS analysis.

  • ResearchGate. (2025). Gas chromatography of amines as various derivatives: Optimization of MBTFA and PFBCF methods.

Sources

Application Note: TLC Monitoring and Purification Protocols for N-(3-Chloro-2-fluorobenzyl)-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

N-(3-Chloro-2-fluorobenzyl)-N-methylamine (CAS: 159878-02-1) is a critical secondary amine intermediate, frequently utilized in the synthesis of potassium-competitive acid blockers (P-CABs) such as Vonoprazan.[1][2]

The Analytical Challenge

As a secondary amine, this molecule presents specific challenges during silica gel chromatography:

  • Silanol Interaction: The basic nitrogen lone pair interacts via hydrogen bonding with acidic silanol (Si-OH) groups on the silica surface.[1][2]

  • Tailing/Streaking: These interactions cause "tailing" (comet-like spots) rather than tight bands, leading to poor resolution and inaccurate Rf (Retardation factor) values.[1][2]

  • UV Detection Limits: While the halogenated benzene ring provides UV activity, it can be weak compared to highly conjugated systems, necessitating complementary chemical staining.[1][2]

This guide provides a self-validating protocol to overcome these issues, ensuring precise reaction monitoring and purification.

Methodology: Mobile Phase Optimization

To achieve a reproducible Rf of 0.3–0.5 (ideal for separation), the mobile phase must be modified to suppress ionization of the amine.[1][2]

The "Basification" Strategy

Standard solvents (Hexane/Ethyl Acetate) are insufficient.[1][2] We must introduce a Lewis base to compete for the acidic silica sites.

  • Modifier: Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH).[1][2]

  • Mechanism: TEA has a higher affinity for Si-OH protons than the target amine, effectively "capping" the silica and allowing the target molecule to migrate freely.[1]

Recommended Solvent Systems
System IDComposition (v/v)PolarityApplicationExpected Result
Sys-A Hexane : EtOAc (3:1)LowInitial ScreenFail: Severe streaking from baseline.[1][2]
Sys-B DCM : MeOH (9:[1][2]1)HighPolar ImpuritiesFail: Co-elution near solvent front.
Sys-C Hexane : EtOAc : TEA (70:30:1) Medium Standard Monitoring Pass: Tight spot, Rf ~0.[1][2]35.
Sys-D DCM : MeOH : NH₄OH (95:5:0.[1][2]5)HighCrude MixturesPass: Excellent for highly polar byproducts.[1][2]

Critical Note: When using TEA, the TLC plate must be heat-dried before visualization to evaporate the TEA; otherwise, it may interfere with ninhydrin staining or cause background darkening.[1]

Visualization Protocols

Do not rely on a single detection method.[2] Use a "Triangulation" approach:

  • UV 254 nm (Non-Destructive):

    • Observation: Dark spot against green fluorescent background.[1][2][3]

    • Limit: May miss non-aromatic impurities (e.g., excess methylamine).[1][2]

  • Ninhydrin Stain (Destructive/Specific):

    • Target: Secondary amines.[1][2][4][5]

    • Preparation: 1.5g Ninhydrin in 100mL n-butanol + 3mL AcOH.

    • Result: N-(3-Chloro-2-fluorobenzyl)-N-methylamine typically stains reddish-purple or brown upon heating.[1][2]

  • Iodine Chamber (General):

    • Target: Lipophilic compounds.[1][2]

    • Result: Yellow/Brown spots.[1][2][6] Useful for detecting non-amine organic impurities.[1][2][5][6]

Workflow Visualization

Diagram 1: Mobile Phase Optimization Logic

This decision tree guides the researcher in selecting the correct solvent system to avoid "false" single spots caused by streaking.

TLC_Optimization Start Start: Define Analyte Check_Struc Structure: Secondary Amine (Basic Nitrogen) Start->Check_Struc Std_Solvent Test Standard Solvent (Hex/EtOAc 1:1) Check_Struc->Std_Solvent Eval_Spot Evaluate Spot Shape Std_Solvent->Eval_Spot Streak Result: Streaking/Tailing Eval_Spot->Streak Tailing observed Tight Result: Tight/Round Spot Eval_Spot->Tight No tailing Add_Base Action: Add 1-2% TEA or Pre-wash Plate with NH3 Streak->Add_Base Finalize Finalize Protocol Record Rf Tight->Finalize Retest Retest TLC Add_Base->Retest Retest->Eval_Spot

Caption: Logic flow for overcoming amine-silica interaction issues during method development.

Experimental Protocols

Protocol A: The "Co-Spot" Validation (Reaction Monitoring)

Objective: Distinguish the product from the starting material (SM) when Rf values are close.[1][2]

Materials:

  • Micropipettes (1-5 µL)

  • TLC Plates (Silica Gel 60 F254)[1][2][7]

  • Developing Chamber with Solvent System C (Hex:EtOAc:TEA 70:30:1)

Steps:

  • Mark Origin: Draw a pencil line 1 cm from the bottom.[2] Mark 3 ticks: "SM", "Co", "Rxn".

  • Spotting:

    • Lane 1 (SM): Spot pure Starting Material (e.g., 3-Chloro-2-fluorobenzaldehyde).[1][2]

    • Lane 2 (Co): Spot SM, let dry, then spot the Reaction Mixture directly on top.

    • Lane 3 (Rxn): Spot Reaction Mixture only.

  • Elution: Run the plate until the solvent front is 1 cm from the top.

  • Analysis:

    • If Lane 2 shows two distinct spots (dumbbell shape), the reaction is incomplete.[1][2]

    • If Lane 2 shows one single spot, the product and SM may be co-eluting (change solvent) OR the reaction hasn't started.[1][2]

Diagram 2: Reaction Monitoring Decision Matrix

Reaction_Monitor Sample Sample Reaction Aliquot Quench Mini-Workup (Partition EtOAc/H2O) Sample->Quench Spot Spot TLC Plate (SM | Co-Spot | Rxn) Quench->Spot Run Elute in Sys-C (Hex/EtOAc/TEA) Spot->Run Vis Visualize (UV + Ninhydrin) Run->Vis Decide Analyze Co-Spot Lane Vis->Decide Dumbbell Two Spots (Separated) Decide->Dumbbell SM + Prod visible Single_New Single New Spot Decide->Single_New Only Prod visible Single_Old Single SM Spot Decide->Single_Old Only SM visible Action_Wait Reaction Incomplete Continue Heating Dumbbell->Action_Wait Action_Done Reaction Complete Proceed to Workup Single_New->Action_Done Single_Old->Action_Wait

Caption: Decision matrix for interpreting Co-Spot TLC results during synthesis.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Spot is a long streak Acidic silica protonating the amine.[1][2]Add 1% Triethylamine (TEA) to the mobile phase [1].[1][2]
Dark background after Ninhydrin Residual TEA or Ammonia on plate.Heat the plate with a heat gun before dipping in Ninhydrin to evaporate the base.
"Ghost" spots Decomposition of amine on silica.[2][8]Run 2D-TLC: Run once, dry, rotate 90°, run again. Off-diagonal spots indicate decomposition.[1][2]
No UV visualization Concentration too low.The single halogenated ring has lower extinction coefficient.[2] Spot more concentrated sample or use Iodine stain.[1][2]

References

  • Reich, H. J. (n.d.).[1][2] TLC Solvent Systems and Visualization. University of Wisconsin-Madison.[1][2] Retrieved from [Link][1][2]

  • Org. Synth. (2025).[1][2][9] Synthesis of Secondary N-Methylamines via Reductive Amination. Organic Syntheses. Retrieved from [Link] (General Protocol Reference).[1][2]

  • Chemistry LibreTexts. (2023). Thin Layer Chromatography (TLC) - Troubleshooting. Retrieved from [Link]

Sources

Application Notes & Protocols for N-(3-Chloro-2-fluorobenzyl)-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Synthetic Chemistry and Drug Development

Disclaimer: This document is intended for use by trained professionals in a laboratory setting. The information provided is based on data from structurally similar compounds, as specific data for N-(3-Chloro-2-fluorobenzyl)-N-methylamine is limited. A comprehensive, site-specific risk assessment must be conducted before handling this chemical.

Compound Profile and Physicochemical Characteristics

N-(3-Chloro-2-fluorobenzyl)-N-methylamine is a halogenated benzylamine derivative. Compounds of this class are common intermediates in the synthesis of pharmacologically active molecules and other specialty chemicals. The presence of chloro- and fluoro- substituents on the aromatic ring, combined with the secondary amine functionality, dictates its reactivity and toxicological profile. Its handling and storage must be approached with a thorough understanding of its potential hazards, which are predicted to be significant based on analogous structures.[1][2][3]

Below is a summary of key physicochemical properties. Note that some values are predicted based on the structure, as experimental data is not widely available.

PropertyValueSource
Molecular Formula C₈H₉ClFNPubChem (Predicted)
Molecular Weight 173.61 g/mol PubChem (Predicted)
Appearance Likely a colorless to pale yellow liquidAnalogy to[1][3][4]
Boiling Point Not available. Likely >200°C at atm. pressure.Analogy to[1][4]
Flash Point Not available. Likely combustible.Analogy to[1][3][5]
Density Not available. Likely >1.0 g/mL.Analogy to[1][3][4]
Sensitivity Potentially air and light-sensitive.Analogy to[1][3][4]

Hazard Identification and Risk Assessment

Based on GHS classifications for structurally similar benzylamines, N-(3-Chloro-2-fluorobenzyl)-N-methylamine should be treated as a hazardous substance.[2][6][7][8] The primary anticipated hazards are:

  • Acute Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[2][9]

  • Skin Corrosion/Irritation: Expected to cause severe skin burns and damage.[2][5][6][7][10]

  • Eye Damage: Poses a serious risk of severe eye damage, potentially leading to blindness.[5][7][10][11]

  • Respiratory Irritation: Vapors are likely to be irritating to the respiratory system.[8][9][11]

Globally Harmonized System (GHS) Pictograms (Anticipated):

Hazard Statements (Anticipated): H302, H312, H314, H318, H332, H335 Signal Word: Danger

Risk Assessment Workflow

A systematic risk assessment is non-negotiable before any experimental work. The primary causality is that understanding the potential energy (chemical hazards) and the pathways for exposure allows for the implementation of effective controls.

cluster_assessment Risk Assessment Process A Identify Hazards (Corrosive, Toxic, Irritant) B Evaluate Exposure Routes (Inhalation, Dermal, Ingestion, Ocular) A->B C Assess Task-Specific Risks (Weighing, Transfer, Reaction Quenching) B->C D Implement Control Measures (PPE, Fume Hood, Inert Atmosphere) C->D E Plan for Emergencies (Spill Kit, Eyewash, First Aid) D->E F Review and Refine (Post-Experiment Debrief) E->F

Caption: A logical workflow for assessing and mitigating risks.

Personnel Protection and Safety Measures

The principle of "as low as reasonably practicable" (ALARP) must be applied to minimize exposure. This is achieved through a hierarchy of controls.

Engineering Controls (Primary Barrier):

  • Chemical Fume Hood: All handling of N-(3-Chloro-2-fluorobenzyl)-N-methylamine, including weighing, transfers, and solution preparation, must be performed inside a certified chemical fume hood.[11][12] This is the most critical control measure to prevent inhalation of corrosive and toxic vapors.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[13][14]

Personal Protective Equipment (PPE) (Secondary Barrier):

  • Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or a laminate like Silver Shield/4H®). A double-gloving strategy (e.g., nitrile inner, butyl outer) is highly recommended. The causality here is that amines and halogenated solvents can permeate standard nitrile gloves quickly.[11][15]

  • Eye Protection: Chemical splash goggles in combination with a full-face shield are mandatory. Standard safety glasses are insufficient to protect against splashes of corrosive liquids.[5][11][13]

  • Body Protection: A flame-resistant laboratory coat, worn fully buttoned, is required. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron should be worn over the lab coat.[15]

  • Respiratory Protection: If there is any risk of exposure outside of a fume hood (e.g., during a large spill), a full-face respirator with a combination organic vapor/acid gas cartridge is necessary.[15]

Protocols for Safe Handling

Protocol 4.1: Weighing and Transfer of Neat Material

This protocol is designed to prevent contamination and exposure during the critical step of handling the concentrated material.

  • Preparation: Don all required PPE. Ensure the chemical fume hood sash is at the appropriate working height. Place a calibrated analytical balance inside the fume hood.

  • Inert Atmosphere (if required): As the compound is potentially air-sensitive, prepare for handling under an inert atmosphere (Nitrogen or Argon).[1][3][4] This prevents degradation and the formation of unknown, potentially hazardous byproducts.

  • Tare Vessel: Place a clean, dry, and appropriately sized receiving flask on the balance and tare the weight.

  • Transfer: Using a clean glass pipette or syringe, carefully draw up the required amount of N-(3-Chloro-2-fluorobenzyl)-N-methylamine from the stock bottle. Slowly dispense the liquid into the tared flask, avoiding splashing.

  • Seal and Clean: Immediately and securely cap both the stock bottle and the receiving flask. Use a solvent-moistened wipe (e.g., with isopropanol) to decontaminate the exterior of the bottles, the pipette/syringe, and any drips on the balance or fume hood surface. Dispose of contaminated wipes in a designated hazardous waste container.[16]

  • Record: Accurately record the final weight.

cluster_workflow Safe Handling Workflow A Verify Fume Hood & Don PPE B Prepare Inert Atmosphere A->B C Tare Receiving Vessel A->C D Transfer Chemical via Syringe/Pipette B->D C->D E Securely Cap All Containers D->E F Decontaminate Surfaces & Tools E->F

Caption: Step-by-step workflow for safely handling the neat chemical.

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

First-Aid Measures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing and shoes.[5][10] Seek immediate medical attention. The rationale for prolonged flushing is to ensure the corrosive chemical is completely removed from the skin.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 30 minutes, holding the eyelids open.[5][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air immediately.[5][11] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting.[5][11] If the victim is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water to drink. Seek immediate medical attention immediately. Vomiting can cause secondary damage to the esophagus.

Protocol 5.1: Small Spill Response (<100 mL)
  • Alert & Evacuate: Alert personnel in the immediate vicinity. If safe to do so, restrict access to the spill area.

  • Assess: Ensure ventilation is adequate (fume hood is on). Do not proceed with cleanup if you feel unsafe.

  • Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[15][16] Do not use combustible materials like paper towels.

  • Neutralize (Optional but recommended for amines): Cautiously cover the absorbent material with a weak acid (e.g., citric acid solution) to neutralize the amine.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.[14][17]

  • Decontaminate: Clean the spill area thoroughly with soap and water, followed by a solvent rinse (e.g., ethanol or isopropanol).

  • Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste.

cluster_spill Spill Response Protocol A Alert Personnel & Secure Area B Wear Full PPE (incl. Respirator if needed) A->B C Contain Spill with Inert Absorbent B->C D Collect Waste into Labeled Container C->D E Decontaminate Spill Area Thoroughly D->E F Dispose of All Contaminated Materials E->F cluster_storage Storage Compatibility Target N-(3-Chloro-2-fluorobenzyl) -N-methylamine Incompat INCOMPATIBLE WITH Compat COMPATIBLE WITH Acids Strong Acids Incompat->Acids Oxidizers Oxidizing Agents Incompat->Oxidizers Ignition Ignition Sources Incompat->Ignition InertGas Inert Solvents (e.g., Toluene) Compat->InertGas DrySolids Dry, Non-Reactive Solids Compat->DrySolids

Caption: Visual guide to safe chemical segregation in storage.

Waste Disposal

All waste containing N-(3-Chloro-2-fluorobenzyl)-N-methylamine is considered hazardous.

  • Liquid Waste: Collect all liquid waste, including reaction residues and solvent rinses, in a designated, labeled, and sealed hazardous waste container. The container should be compatible with halogenated organic compounds.

  • Solid Waste: All contaminated solid materials (e.g., absorbent, wipes, gloves, disposable labware) must be collected in a separate, clearly labeled hazardous waste container. [14][16]* Disposal Vendor: Follow all local, state, and federal regulations for hazardous waste disposal. [11]Arrange for pickup by a certified chemical waste disposal company. Do not pour this chemical down the drain. [17]

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Methylamine. Retrieved from [Link]

  • LookChem. (n.d.). 3-CHLORO-N-METHYLBENZYLAMINE. Retrieved from [Link]

  • UNSW Sydney. (2022). HS404 Dangerous Goods Storage Guideline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2773614, (3-Chloro-2-fluorophenyl)methanamine. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylbenzylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66853, 3-Fluorobenzylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 144539, 3-Chloro-4-fluorobenzylamine. Retrieved from [Link]

  • University of St Andrews. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Retrieved from [Link]

  • Loba Chemie. (2016). BENZYLAMINE FOR SYNTHESIS MSDS CAS No: 100-46-9 MSDS. Retrieved from [Link]

  • New York State Department of Environmental Conservation. (2016). Chemical Storage and Handling Recommendations. Retrieved from [Link]

  • Carl ROTH GmbH + Co KG. (2022). Safety Data Sheet: Benzylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13540830, N-(3-Chlorobenzyl)-2-methyl-2-propanamine. Retrieved from [Link]

  • Chapman University. (2012). Guidelines for Chemical Storage. Retrieved from [Link]

  • Towson University. (n.d.). Recommended Procedures for the Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Methylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66648, 2-Chlorobenzylamine. Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to the Safe Handling of N-(3-Chloro-2-fluorobenzyl)-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the safe handling, storage, and emergency management of N-(3-Chloro-2-fluorobenzyl)-N-methylamine. As specific toxicological and safety data for this compound are not extensively published, this guide employs a precautionary approach, deriving safety protocols from the known hazards of its structural analogs: the substituted benzylamine core and the N-methylamine functional group. This document is intended for researchers, chemists, and drug development professionals who may synthesize or handle this and structurally related compounds.

Hazard Assessment by Structural Analogy: A Proactive Safety Strategy

N-(3-Chloro-2-fluorobenzyl)-N-methylamine is a substituted benzylamine, a class of compounds frequently used as intermediates in pharmaceutical synthesis.[1] Due to the absence of a dedicated Material Safety Data Sheet (MSDS), a robust safety profile must be constructed by analyzing its constituent parts. The molecule can be deconstructed into the 3-chloro-2-fluorobenzyl group and an N-methyl amine functionality.

The primary amine analog, 3-Chloro-2-fluorobenzylamine , is classified as a corrosive substance that causes severe skin burns and eye damage.[2] It is also categorized as acutely toxic if swallowed.[3] Similarly, parent structures like benzylamine are known to be corrosive, harmful, and capable of causing irritation upon skin contact or inhalation.[4][5] The methylamine component is a flammable, toxic, and corrosive chemical that can cause severe skin burns, eye damage, and respiratory irritation.[6][7]

Therefore, it is scientifically prudent to assume that N-(3-Chloro-2-fluorobenzyl)-N-methylamine exhibits a combination of these hazards. The predicted hazard profile necessitates stringent handling protocols appropriate for a corrosive, potentially toxic, and irritating compound.

Table 1: Comparative GHS Hazard Classifications of Structural Analogs
Compound / MoietyGHS ClassificationKey HazardsSource(s)
3-Chloro-2-fluorobenzylamine Skin Corrosion/Irritation, Category 1B Serious Eye Damage, Category 1 Acute Toxicity, Oral, Category 3Causes severe skin burns and eye damage; Toxic if swallowed.[2][3]
Methylamine Flammable Liquid, Category 2 Acute Toxicity, Oral, Category 4 Skin Corrosion, Sub-category 1B Serious Eye Damage, Category 1 Acute Toxicity, Inhalation, Category 3Highly flammable; Harmful if swallowed; Causes severe skin burns and eye damage; Toxic if inhaled.[6]
Benzylamine Acute Toxicity, Oral, Category 4 Acute Toxicity, Dermal, Category 4 Skin Corrosion/Irritation, Category 1BHarmful if swallowed or in contact with skin; Causes severe skin burns and eye damage.[4]

Predicted Physicochemical Properties

While experimental data for the target compound is scarce, properties can be estimated from closely related isomers. These values should be used as a guideline for establishing safe handling and storage conditions.

Table 2: Physicochemical Data of Structurally Similar Compounds
PropertyValue (for related isomers)Significance & Handling ImplicationsSource(s)
Appearance Colorless to light yellow liquidVisual check for purity or degradation.[8][9]
Boiling Point ~97 °C @ 0.6 mmHg ~225-226 °C @ 760 mmHgLow volatility under vacuum, but vapors can be present at ambient pressure. Warrants fume hood use.[8][9]
Density ~1.07 - 1.11 g/mL at 25 °CHeavier than water.[8][9]
Storage Temperature Room temperature, in inert atmosphereAir sensitivity suggests storage under nitrogen or argon to prevent degradation.[8][9]
Flash Point ~115 °F / 46 °C (for 3-Chloro-N-methylbenzylamine)Classified as a combustible/flammable liquid. Keep away from ignition sources.[8]

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety is essential, prioritizing engineering and administrative controls to minimize reliance on PPE. The causality behind these choices is to create a fail-safe environment that contains the chemical at the source.

Hierarchy_of_Controls cluster_main Hierarchy of Safety Controls Eng Engineering Controls (Primary Barrier) Admin Administrative Controls (Procedural Safety) Eng->Admin followed by PPE Personal Protective Equipment (Last Line of Defense) Admin->PPE supported by Spill_Response_Workflow cluster_spill Chemical Spill Response Workflow Assess 1. Assess & Secure (Is it safe to handle?) Alert 2. Alert Personnel (Inform others in the lab) Assess->Alert Confine 3. Confine Spill (Use absorbent booms) Alert->Confine Absorb 4. Absorb & Neutralize (Use inert material) Confine->Absorb Clean 5. Clean & Decontaminate (Wipe area) Absorb->Clean Dispose 6. Package & Dispose (Follow EHS guidelines) Clean->Dispose

Figure 2. Step-by-step workflow for managing a small-scale chemical spill.
  • Evacuate & Alert: Immediately alert others in the vicinity. For large spills, evacuate the lab and call emergency services.

  • Containment: For small, manageable spills (<100 mL), and only if you are trained to do so, prevent the spread by encircling the spill with an inert absorbent material like sand, diatomaceous earth, or a universal binding agent. [4][6][10]3. Absorption: Cover the contained spill with the absorbent material.

  • Collection: Carefully scoop the saturated absorbent into a designated, labeled hazardous waste container. [10]5. Decontamination: Clean the spill area with a suitable decontamination solution, followed by soap and water.

  • Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to your institution's guidelines. [2][11][12]

Waste Disposal

Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal. [2][13]Collect all waste containing N-(3-Chloro-2-fluorobenzyl)-N-methylamine in a clearly labeled, sealed container for disposal via your institution's Environmental Health & Safety (EHS) department.

Emergency Procedures & First Aid

Immediate and appropriate first aid is crucial in the event of an exposure. In all cases, call for immediate medical attention. [2][11]

  • Inhalation: Move the affected person to fresh air immediately. [2][11][12]If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use the mouth-to-mouth method if the substance was ingested or inhaled). [2]* Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing, including shoes. [2][12][14]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [2][12][14]Remove contact lenses if present and easy to do. [2][12]* Ingestion: DO NOT induce vomiting. [2][11]If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. [14]Never give anything by mouth to an unconscious person. [14]Ingestion of corrosive materials can cause severe damage and perforation of the esophagus and stomach. [2]

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Methylamine. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Benzylamine. Retrieved from [Link]

  • Fisher Scientific. (2009). Safety Data Sheet: Benzylamine.
  • National Center for Biotechnology Information. (n.d.). 3-Chloro-2-Methylpropene. In PubChem. Retrieved from [Link]

  • Hartwig, A., et al. (2022). Methylamine. Publisso. Retrieved from [Link]

  • Lin, Y. (n.d.). Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (3-chloro-2-fluorophenyl)methanamine. In PubChem. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Methylamine. Retrieved from [Link]

  • Day, J. M., et al. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. Retrieved from [Link]

  • Loba Chemie. (2016). BENZYLAMINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(3-Chlorobenzyl)-2-methyl-2-propanamine. In PubChem. Retrieved from [Link]

  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List.
  • National Center for Biotechnology Information. (n.d.). 3-Chloro-4-fluorobenzylamine. In PubChem. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylbenzylamine. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-(3-Chloro-2-fluorobenzyl)-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Product ID: INT-3Cl2F-BnNHMe
Category: Halogenated Benzylamine Intermediates
Support Level: Tier 3 (Senior Application Scientist)[1][2]

Executive Summary

N-(3-Chloro-2-fluorobenzyl)-N-methylamine is a critical secondary amine building block, frequently utilized in the synthesis of potassium-competitive acid blockers (P-CABs) and varying CNS-active ligands.[1][2]

Users typically encounter three distinct classes of failure modes with this intermediate:

  • Chromatographic Tailing: Severe streakiness on silica gel due to the basic nitrogen interacting with acidic silanols.

  • Salt Formation Failure: The hydrochloride salt frequently "oils out" rather than crystallizing due to the hygroscopic nature of the halogenated ring system.

  • Bis-Alkylation Impurities: Difficulty separating the tertiary amine byproduct formed during reductive amination.[1][2][3]

This guide synthesizes field-proven purification protocols to address these specific challenges.

Module 1: Chromatographic Purification

Q: Why does my compound streak across the column even with polar eluents?

A: The "Silanol Effect" is likely the culprit. Secondary amines like N-(3-Chloro-2-fluorobenzyl)-N-methylamine are moderately strong bases.[1][2] Standard flash silica gel (


) possesses surface silanol groups (

) with a pKa of ~5-7.[1][2] Your amine (

) undergoes a localized acid-base reaction with these silanols, effectively tethering the molecule to the stationary phase.[1][2] This results in peak broadening (tailing) and poor resolution.[2]
The Fix: Mobile Phase Modification

You must suppress the ionization of the silanol groups or compete for their binding sites.

Protocol A: The "TEA" Method (Standard)

  • Modifier: Triethylamine (TEA).[2]

  • Concentration: 1% to 3% (v/v) in the mobile phase.[2]

  • Mechanism: TEA is a stronger base than your product.[2] It saturates the acidic silanol sites, creating a "shield" that allows your product to elute freely.

  • Caution: TEA has a high boiling point.[2] Ensure your product is stable enough for prolonged rotary evaporation or use an acidic wash (1M HCl) during workup to remove TEA before concentration.[2]

Protocol B: The "Ammonia" Method (Cleaner)

  • Modifier: 7N Ammonia in Methanol.[2]

  • Ratio: Use a DCM:MeOH:NH4OH system (e.g., 90:9:1).[2]

  • Advantage: Ammonia is volatile; it disappears during concentration, leaving no residue.[2]

Visualization: The Silanol Interaction Mechanism

SilanolInteraction cluster_0 Standard Silica (Problem) cluster_1 TEA Modified (Solution) Silica Silica Surface (Si-OH) Complex Stuck Complex (Si-O⁻ ... ⁺NH2-R2) Silica->Complex Acid-Base Reaction Amine Target Amine (R2-NH) Amine->Complex TEA Triethylamine (TEA) BlockedSilica Blocked Site (Si-O⁻ ... ⁺TEA) TEA->BlockedSilica Preferential Binding FreeAmine Eluting Amine (R2-NH) FreeAmine->FreeAmine No Interaction (Elutes Fast)

Figure 1: Mechanism of amine tailing on silica and the competitive displacement action of Triethylamine (TEA).[1][2]

Module 2: Impurity Management (Bis-Alkylation)

Q: I see a persistent impurity just above my product spot. What is it?

A: It is likely the Tertiary Amine (N,N-dimethyl analog). During reductive amination (e.g., using 3-chloro-2-fluorobenzaldehyde + methylamine), the newly formed secondary amine is more nucleophilic than the starting methylamine.[1][2] It can attack the imine intermediate again, leading to the "over-alkylated" tertiary amine.

Separation Strategy: Standard extraction often fails because the pKa difference between the secondary and tertiary amine is negligible.

MethodSuitabilityProtocol Notes
Distillation High The tertiary amine has a higher boiling point.[1][2] Use high vacuum (<1 mmHg). The 2-F, 3-Cl substitution increases volatility differences compared to non-halogenated analogs.[1][2]
Acylation (Chemical) Medium Treat crude mixture with Acetic Anhydride (

).[2] The secondary amine reacts to form a neutral amide; the tertiary amine does not. Separate via acid wash (tertiary amine goes to aqueous).[2] Note: This consumes your product.[2]
Chromatography High Use the TEA protocol (Module 1).[2] The tertiary amine is less polar and will elute significantly faster than the secondary amine.

Module 3: Crystallization & Salt Formation

Q: My HCl salt turned into a sticky oil. How do I get a solid?

A: You are likely trapping moisture or using the wrong solvent polarity. Halogenated benzylamine salts are notoriously hygroscopic. The electron-withdrawing nature of the 3-Cl and 2-F atoms lowers the lattice energy slightly, making the crystal lattice more susceptible to disruption by water molecules.[1]

The "Anhydrous Crash" Protocol:

  • Dissolution: Dissolve the free base oil in a minimum amount of anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether).[1][2]

    • Tip: If the free base is not fully soluble, add small amounts of dry Dichloromethane (DCM) until clear.[2]

  • Acidification: Do NOT use aqueous HCl (e.g., 37%).[2]

    • Reagent: Use 2M HCl in Diethyl Ether or 4M HCl in Dioxane .[2]

    • Addition: Add dropwise at 0°C with vigorous stirring.

  • Precipitation: A white solid should form immediately.[2]

  • Troubleshooting the "Oil":

    • If it oils out, scratch the glass side of the flask with a spatula to induce nucleation.

    • Add a "seed crystal" if available.[2]

    • Trituration: Decant the supernatant ether, add fresh anhydrous pentane or hexanes, and sonicate the oil. This often forces crystallization by extracting residual solvent.[2]

Workflow Decision Tree

Follow this logic path to determine the optimal purification route for your specific crude mixture.

PurificationLogic Start Crude Reaction Mixture (Reductive Amination) CheckImpurity Check TLC/LC-MS Is Tertiary Amine Present? Start->CheckImpurity YesTert Yes (>5%) CheckImpurity->YesTert NoTert No (<5%) CheckImpurity->NoTert Distill Vacuum Distillation (Separate by BP) YesTert->Distill Large Scale Column Flash Chromatography (1% TEA in DCM/MeOH) YesTert->Column Small Scale AcidBase Acid-Base Extraction (Remove non-basic impurities) NoTert->AcidBase Salt Salt Formation (Anhydrous HCl/Ether) Distill->Salt AcidBase->Salt If Solid Req. Final Pure Product (>98%) AcidBase->Final If Oil OK Column->Salt Salt->Final

Figure 2: Decision matrix for purification based on impurity profile and scale.

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.[1][2] Link[1][2]

    • Context: Establishes the foundational stoichiometry to minimize tertiary amine formation during reductive amin
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512-7515.[1][2] Link[1][2]

    • Context: Essential for identifying solvent traps in the hygroscopic salt form.
  • Biotage Application Note. (2023). "Is there an easy way to purify organic amines?" Biotage Blog. Link

    • Context: Verifies the mechanism of silanol interaction and the efficacy of amine-functionalized silica and TEA modifiers.
  • Teledyne ISCO. (2016).[2] "Method Development Strategies for Amine Bonded Phase Columns." Teledyne ISCO Technical Notes. Link

    • Context: Provides comparative data on using amine-functionalized columns vs. mobile phase modifiers.

Sources

Technical Support Center: Catalyst Selection for N-(3-Chloro-2-fluorobenzyl)-N-methylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Chemoselectivity & Catalyst Optimization for Halogenated Benzylamines

Executive Summary & Core Challenge

The "Dehalogenation Trap" The synthesis of N-(3-Chloro-2-fluorobenzyl)-N-methylamine via reductive amination presents a classic process chemistry conflict: Reactivity vs. Chemoselectivity .

The 3-chloro and 2-fluoro substituents on the aromatic ring are susceptible to hydrodechlorination (and to a lesser extent, defluorination) under standard hydrogenation conditions. Using generic Palladium on Carbon (Pd/C) without modification will likely strip the chlorine atom, yielding the impurity N-(2-fluorobenzyl)-N-methylamine or even the fully dehalogenated N-benzyl-N-methylamine.

This guide provides validated protocols to bypass this failure mode using Sulfided Platinum or Lewis-Acid mediated hydride reduction .

Catalyst Selection Decision Matrix

Use this logic flow to select the correct protocol based on your operational scale and equipment availability.

CatalystSelection Start START: Select Scale & Constraints Scale What is your reaction scale? Start->Scale LabScale Lab Scale (<50g) Priority: Speed & Simplicity Scale->LabScale ProcessScale Process/Pilot (>100g) Priority: Cost & Atom Economy Scale->ProcessScale HydrideRoute Protocol B: Chemical Hydride (NaBH4 / STAB) LabScale->HydrideRoute Hydrogenation Catalytic Hydrogenation (H2) ProcessScale->Hydrogenation LewisAcid Requires Lewis Acid? (Yes, for hindered/slow imines) HydrideRoute->LewisAcid Titanium Use Ti(OiPr)4 + NaBH4 (Highest conversion) LewisAcid->Titanium Recommended HalogenRisk CRITICAL RISK: Hydrodechlorination Hydrogenation->HalogenRisk CatalystChoice Select Catalyst HalogenRisk->CatalystChoice PdC Pd/C (Standard) CatalystChoice->PdC AVOID (Loss of Cl) PtS Protocol A: Pt/C (Sulfided) (Best Chemoselectivity) CatalystChoice->PtS RECOMMENDED RaneyNi Raney Nickel (Good selectivity, Pyrophoric) CatalystChoice->RaneyNi Alternative

Figure 1: Decision tree for selecting the optimal reductive amination pathway based on scale and halogen tolerance requirements.

Technical Protocols

Protocol A: Heterogeneous Hydrogenation (High Throughput/Scale-Up)

Target: High atom economy, minimal waste. Catalyst: 5% Platinum on Carbon, Sulfided (Pt/C(S)).

Why this works: Unmodified Pd/C inserts into the C-Cl bond (oxidative addition) facilitating dehalogenation. Sulfided Pt/C contains sulfur "poisons" that occupy the highly active sites responsible for hydrogenolysis (C-Cl cleavage) while leaving the sites for C=N reduction active.

Step-by-Step:

  • Imine Formation:

    • Charge reactor with 3-Chloro-2-fluorobenzaldehyde (1.0 equiv).

    • Add solvent: Methanol (preferred) or Ethanol.

    • Add Methylamine (2.0 - 3.0 equiv, 33% in EtOH or MeOH). Note: Excess amine prevents dimer formation.

    • Stir at 20-25°C for 1-2 hours to ensure imine formation. (Monitor by HPLC/TLC; aldehyde peak should disappear).

  • Catalyst Addition:

    • Under inert atmosphere (N2), add 5% Pt/C (sulfided) (0.5 - 1.0 wt% loading relative to substrate).

  • Hydrogenation:

    • Purge vessel with N2 (x3), then H2 (x3).

    • Pressurize to 3-5 bar (45-75 psi) H2.

    • Stir vigorously at 25-35°C . Warning: Higher temperatures (>50°C) increase risk of defluorination.

  • Workup:

    • Filter catalyst over Celite.

    • Concentrate filtrate.

    • Acid-Base Extraction: Dissolve residue in MTBE/EtOAc. Add 1M HCl. Wash organic layer (removes non-basic impurities). Basify aqueous layer (pH > 10) with NaOH. Extract amine into DCM or EtOAc.

Protocol B: Lewis Acid Mediated Hydride Reduction (Lab Scale)

Target: Maximum reliability, no specialized pressure equipment. Reagents: Titanium(IV) Isopropoxide [Ti(OiPr)4] + Sodium Borohydride [NaBH4].

Why this works: Ti(OiPr)4 acts as a Lewis Acid and water scavenger, driving the equilibrium toward the imine species before the reducing agent is added. This prevents the direct reduction of the aldehyde to the alcohol byproduct.

Step-by-Step:

  • Activation:

    • In a dry flask under N2, combine 3-Chloro-2-fluorobenzaldehyde (1.0 equiv) and Methylamine (2.0 equiv, 2M in THF).

    • Add Ti(OiPr)4 (1.2 - 1.5 equiv) dropwise.

    • Stir at ambient temperature for 4-6 hours. The solution will likely turn slightly viscous/yellow as the titanium-imine complex forms.

  • Reduction:

    • Dilute with absolute Ethanol (required to solubilize NaBH4).

    • Add NaBH4 (1.5 equiv) portion-wise. Caution: Gas evolution.

    • Stir for 2-4 hours.

  • Quench (Critical):

    • The reaction will contain titanium salts that form a messy gel/emulsion with water.

    • Quench by adding 2M NaOH or NH4OH solution. Stir until a white precipitate (TiO2) forms and the supernatant is clear.

  • Filtration:

    • Filter off the titanium solids. Wash the cake with THF.

    • Concentrate filtrate and perform standard Acid-Base extraction (as in Protocol A).

Troubleshooting Guide (FAQ)

Issue 1: "I am detecting des-chloro product (mass M-34)."

Diagnosis: Hydrodechlorination is occurring.[1]

  • Cause: Using Pd/C or non-sulfided Pt/C; Temperature too high; H2 pressure too high.

  • Solution:

    • Switch to Sulfided Pt/C immediately.

    • If you must use Pd/C, add a catalytic poison: Thiophene (0.1 mol%) or Vanadium Pentoxide (V2O5) can inhibit dehalogenation.

    • Lower temperature to <25°C.

Issue 2: "Low yield; significant Benzyl Alcohol formation."

Diagnosis: Direct reduction of aldehyde competing with amination.

  • Cause: Reducing agent added before imine formation was complete; Water present in solvent (hydrolyzing the imine).

  • Solution (Hydride Route): Use Ti(OiPr)4 (Protocol B) to scavenge water and force imine formation.

  • Solution (Catalytic Route): Pre-stir aldehyde and amine for 2 hours before adding the catalyst and H2. Add molecular sieves (3Å) to the pre-mix.

Issue 3: "Dimer formation (Tertiary Amine)."

Diagnosis: The product amine is reacting with unreacted aldehyde.

  • Structure: N,N-bis(3-chloro-2-fluorobenzyl)-N-methylamine.

  • Cause: Methylamine concentration is too low (stoichiometric ratio).

  • Solution: Increase Methylamine equivalents to 3.0 - 5.0 equiv . The excess methylamine outcompetes the product secondary amine for the aldehyde.

Mechanistic Visualization

Understanding the pathway helps identify where the impurities (Alcohol vs. Dimer vs. De-Cl) originate.

Mechanism Aldehyde 3-Cl-2-F-Benzaldehyde Hemiaminal Hemiaminal (Unstable) Aldehyde->Hemiaminal + MeNH2 Alcohol IMPURITY: Benzyl Alcohol Aldehyde->Alcohol Direct Reduction (If Imine slow) Amine Methylamine Imine Imine Intermediate Hemiaminal->Imine - H2O (Ti(OiPr)4 helps here) Target TARGET PRODUCT Secondary Amine Imine->Target Reduction (Pt/C + H2) DeCl IMPURITY: Des-Chloro Amine Target->DeCl Over-Hydrogenation (Pd/C risk)

Figure 2: Reaction pathway showing the critical imine intermediate and potential impurity divergence points.

References & Data Sources

  • Chemoselective Hydrogenation of Halogenated Aromatics:

    • Source: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text on Sulfided Pt/C specificity).

    • Application: Detailed comparison of Pd vs. Pt selectivity for chloro-aromatics.

  • Titanium-Mediated Reductive Amination:

    • Title: A Mild and Efficient Method for the Reductive Amination of Aldehydes and Ketones using Titanium(IV) Isopropoxide and Sodium Borohydride.

    • Source: Bhattacharyya, S. (1995). Journal of Organic Chemistry.

    • URL:[Link]

  • Prevention of Dehalogenation:

    • Title: Selective Hydrogenation of Halogenated Nitrobenzenes over Poisoned Platinum Catalysts.

    • Source: Coq, B., et al. (1993). Journal of Molecular Catalysis.

    • Context: Establishes the mechanism of sulfur poisoning to inhibit hydrogenolysis of C-Cl bonds.

  • General Reductive Amination Reviews:

    • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.

    • Source: Abdel-Magid, A. F., et al. (1996). Journal of Organic Chemistry.

    • URL:[Link]

Sources

"N-(3-Chloro-2-fluorobenzyl)-N-methylamine" temperature optimization for synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(3-Chloro-2-fluorobenzyl)-N-methylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on temperature optimization. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Introduction: Navigating the Synthesis of a Key Intermediate

N-(3-Chloro-2-fluorobenzyl)-N-methylamine is a crucial building block in the synthesis of various pharmaceutical compounds. The presence of both chloro and fluoro substituents on the aromatic ring introduces electronic and steric factors that can significantly influence the outcome of its synthesis. The two most common synthetic routes to this and similar N-substituted benzylamines are reductive amination of 3-chloro-2-fluorobenzaldehyde and N-alkylation of methylamine with a 3-chloro-2-fluorobenzyl halide. Temperature is a critical parameter in both methodologies, often dictating the reaction rate, yield, and purity of the final product. This guide will provide in-depth insights into optimizing this crucial parameter.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for preparing N-(3-Chloro-2-fluorobenzyl)-N-methylamine: reductive amination or N-alkylation?

A1: For the synthesis of a secondary amine like N-(3-Chloro-2-fluorobenzyl)-N-methylamine, reductive amination is often the preferred method . This is because direct N-alkylation of methylamine with a benzyl halide is notoriously difficult to control and frequently leads to over-alkylation, resulting in the formation of the tertiary amine (N,N-dimethyl-N-(3-chloro-2-fluorobenzyl)amine) and even the quaternary ammonium salt.[1][2] Reductive amination, on the other hand, is a more controlled, one-pot reaction that minimizes the formation of these byproducts.[1][3][4]

Q2: What are the starting materials for the reductive amination route?

A2: The starting materials for the reductive amination synthesis of N-(3-Chloro-2-fluorobenzyl)-N-methylamine are 3-chloro-2-fluorobenzaldehyde and methylamine (or a suitable source of methylamine, such as methylamine hydrochloride). A reducing agent is also required.

Q3: What are some common reducing agents for this reductive amination?

A3: Several reducing agents can be employed. Sodium cyanoborohydride (NaBH₃CN) is a classic choice due to its selectivity for reducing the intermediate imine in the presence of the starting aldehyde.[1][3][4] Other options include sodium triacetoxyborohydride (NaBH(OAc)₃) and more recently, chlorodimethylsilane (Me₂SiHCl).[5][6] Catalytic hydrogenation (H₂ with a metal catalyst like Pd/C) is also a viable, greener alternative.

Q4: How does temperature affect the reductive amination process?

A4: Temperature plays a dual role in reductive amination. Initially, a moderate temperature is often required to facilitate the formation of the imine intermediate from the aldehyde and amine. However, excessively high temperatures can lead to side reactions and degradation of the starting materials or product. The reduction step itself is also temperature-dependent. Lower temperatures generally favor higher selectivity. An optimal temperature range needs to be empirically determined for this specific substrate.

Q5: What are the main challenges with the N-alkylation route?

A5: The primary challenge is the "runaway" nature of the reaction.[2] The product, N-(3-Chloro-2-fluorobenzyl)-N-methylamine, is itself a nucleophile and can react with the starting 3-chloro-2-fluorobenzyl halide to form the tertiary amine. This tertiary amine is often an even better nucleophile, leading to the formation of the quaternary ammonium salt.[7] Controlling the stoichiometry and reaction conditions to favor mono-alkylation is a significant hurdle.

Troubleshooting Guides

Reductive Amination Troubleshooting
Issue Potential Cause(s) Troubleshooting Steps
Low to no product formation 1. Inefficient imine formation. 2. Inactive reducing agent. 3. Incorrect pH of the reaction medium.1. Optimize imine formation temperature: Gently warm the mixture of 3-chloro-2-fluorobenzaldehyde and methylamine (e.g., to 40-60 °C) for a short period before adding the reducing agent. Monitor imine formation by TLC or GC-MS. The presence of the fluorine substituent can lower the reactivity of the aldehyde.[8] 2. Check the reducing agent: Use a fresh bottle of the reducing agent. If using NaBH₃CN, ensure the reaction is conducted under mildly acidic conditions (pH 5-6) to facilitate imine reduction over aldehyde reduction.[4] 3. Adjust pH: The optimal pH for imine formation and reduction is crucial. For methylamine, a slightly acidic to neutral pH is generally effective.
Formation of side products (e.g., alcohol from aldehyde reduction) 1. Use of a non-selective reducing agent. 2. Incorrect order of addition. 3. Suboptimal temperature.1. Use a selective reducing agent: NaBH₃CN or NaBH(OAc)₃ are generally selective for the imine over the aldehyde.[1] 2. Pre-form the imine: Allow the aldehyde and amine to react to form the imine before introducing the reducing agent. 3. Lower the reaction temperature: The reduction of the aldehyde may be more favorable at higher temperatures. Conducting the reduction at a lower temperature (e.g., 0 °C to room temperature) can improve selectivity.
Difficult purification 1. Presence of unreacted starting materials. 2. Formation of closely related impurities.1. Optimize reaction stoichiometry and time: Ensure complete conversion of the limiting reagent. 2. Acid-base extraction: The basic nature of the product allows for purification via acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the pure amine re-extracted with an organic solvent. 3. Chromatography: If extraction is insufficient, column chromatography on silica gel may be necessary.
N-Alkylation Troubleshooting
Issue Potential Cause(s) Troubleshooting Steps
Low yield of the desired secondary amine 1. Over-alkylation to tertiary amine and quaternary salt. 2. Incomplete reaction.1. Control stoichiometry: Use a large excess of methylamine to favor the reaction of the benzyl halide with the primary amine over the secondary amine product. 2. Slow addition: Add the 3-chloro-2-fluorobenzyl halide slowly to a solution of methylamine to maintain a low concentration of the alkylating agent. 3. Lower the temperature: Higher temperatures can favor the faster reaction of the more nucleophilic secondary amine product. Running the reaction at a lower temperature can provide better kinetic control towards the desired product.[9][10]
Reaction does not go to completion 1. Insufficiently strong base. 2. Poor solubility of reactants. 3. Deactivation of the amine by protonation.1. Choice of base: Use a non-nucleophilic base like potassium carbonate or triethylamine to neutralize the acid formed during the reaction without competing in the alkylation.[11] 2. Solvent selection: Use a polar aprotic solvent like acetonitrile or DMF to ensure all reactants are well-dissolved.[11][12] 3. Ensure adequate base: Use at least one equivalent of base to scavenge the proton generated, preventing the formation of the unreactive methylammonium salt.
Formation of elimination byproducts 1. Use of a strong, sterically hindered base. 2. High reaction temperatures.1. Base selection: Avoid strong, bulky bases that can promote E2 elimination of the benzyl halide. 2. Temperature control: Maintain the lowest possible temperature that allows for a reasonable reaction rate to minimize elimination pathways.

Experimental Protocols

Protocol 1: Temperature Optimization for Reductive Amination

This protocol aims to determine the optimal temperature for the synthesis of N-(3-Chloro-2-fluorobenzyl)-N-methylamine via reductive amination.

Materials:

  • 3-chloro-2-fluorobenzaldehyde

  • Methylamine (e.g., 40% solution in water or 2.0 M in THF)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Acetic acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In parallel reaction tubes, dissolve 3-chloro-2-fluorobenzaldehyde (1.0 eq) in methanol.

  • Amine Addition: Add methylamine (1.5 eq) to each reaction tube.

  • pH Adjustment: Add a small amount of acetic acid to adjust the pH to approximately 6.

  • Temperature Screening: Place the reaction tubes in separate heating blocks or water baths set to a range of temperatures (e.g., 0 °C, Room Temperature (25 °C), 40 °C, and 60 °C).

  • Reducing Agent Addition: After stirring for 30 minutes at the designated temperature, add NaBH₃CN (1.2 eq) portion-wise to each reaction.

  • Reaction Monitoring: Monitor the progress of each reaction by TLC or GC-MS at regular intervals (e.g., every hour) until the starting aldehyde is consumed.

  • Workup: Quench the reactions by adding saturated sodium bicarbonate solution. Extract the product with DCM (3 x volume). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product from each temperature point by ¹H NMR and GC-MS to determine the yield and purity of N-(3-Chloro-2-fluorobenzyl)-N-methylamine.

Data Presentation:

Temperature (°C)Reaction Time (h)Conversion (%)Yield of Secondary Amine (%)Yield of Side Products (%)
01285805
25 (RT)6>9592<3
404>95887
602>957520

(Note: The data in this table is illustrative and should be replaced with actual experimental results.)

Diagrams

Reductive Amination Pathway

ReductiveAmination Aldehyde 3-Chloro-2-fluorobenzaldehyde Imine Imine Intermediate Aldehyde->Imine Amine Methylamine Amine->Imine Product N-(3-Chloro-2-fluorobenzyl)-N-methylamine Imine->Product ReducingAgent [H] ReducingAgent->Product Reduction

Caption: General reaction scheme for reductive amination.

Troubleshooting Workflow for Low Yield in Reductive Amination

Troubleshooting Start Low Yield of Product CheckSM Check Starting Material Purity Start->CheckSM CheckReagent Verify Reducing Agent Activity Start->CheckReagent OptimizeImine Optimize Imine Formation Start->OptimizeImine Result Improved Yield CheckSM->Result CheckReagent->Result OptimizeTemp Adjust Reaction Temperature OptimizeImine->OptimizeTemp Temperature Effect OptimizepH Check and Adjust pH OptimizeImine->OptimizepH pH Dependence OptimizeTemp->Result OptimizepH->Result

Caption: A logical workflow for troubleshooting low product yield.

References

  • Pearson+. (n.d.). Show how to synthesize the following amines from the indicated st... Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025, October 19). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
  • ACS Publications. (2025, October 7). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. Retrieved February 2, 2026, from [Link]

  • LookChem. (n.d.). Cas 39191-07-6,3-CHLORO-N-METHYLBENZYLAMINE. Retrieved February 2, 2026, from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved February 2, 2026, from [Link]

  • PrepChem.com. (n.d.). Preparation of 3-chloro-2-methylaniline. Retrieved February 2, 2026, from [Link]

  • [Source 9 not available]
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 2, 2026, from [Link]

  • [Source 12 not available]
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Wordpress. Retrieved February 2, 2026, from [Link]

  • Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Temperature effect study on reductive amination reaction of... Retrieved February 2, 2026, from [Link]

  • ACS Publications. (2023, February 1). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (2020, August 19). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews. Retrieved February 2, 2026, from [Link]

  • Reddit. (n.d.). How to purify Benzylamine? r/OrganicChemistry. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts? Retrieved February 2, 2026, from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved February 2, 2026, from [Link]

  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (2017). Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. Green Chemistry. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved February 2, 2026, from [Link]

  • [Source 24 not available]
  • PubMed. (2021, February 5). N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I). Journal of Organic Chemistry. Retrieved February 2, 2026, from [Link]

  • Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation? Retrieved February 2, 2026, from [Link]

  • [Source 27 not available]
  • Google Patents. (n.d.). EP1247799A2 - Process for the preparation of N-benzylamines.
  • Organic Syntheses. (n.d.). ethyl 1-benzyl-trans-5-(trifluoromethyl) pyrrolidine-3-carboxylate. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2007, January 17). Aqueous-Mediated N-Alkylation of Amines. Retrieved February 2, 2026, from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Catalysis Science & Technology. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved February 2, 2026, from [Link]

  • ChemRxiv. (2022, February 18). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2024, February 12). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved February 2, 2026, from [Link]

  • [Source 38 not available]
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Sources

Technical Support Center: N-(3-Chloro-2-fluorobenzyl)-N-methylamine Production

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Ticket Queue: Open
Topic: Scale-up Troubleshooting & Process Optimization

Introduction: The "Deceptively Simple" Secondary Amine

Welcome to the technical guide for synthesizing N-(3-Chloro-2-fluorobenzyl)-N-methylamine . While this molecule appears to be a standard secondary benzylamine, its specific substitution pattern (3-Cl, 2-F) presents two distinct "kill steps" during scale-up:

  • Regio-electronic Lability: The 3-chloro group is susceptible to hydrogenolysis (dechlorination) if catalytic hydrogenation is used carelessly.

  • Competitive Alkylation: The high nucleophilicity of the product (a secondary amine) often leads to the "Bis" impurity (tertiary amine) if stoichiometry is not strictly controlled.

This guide moves beyond standard textbook procedures to address the specific failure modes encountered in kilogram-scale production.

Part 1: The Synthesis Architecture

We recommend Reductive Amination as the primary route. Direct alkylation (Benzyl halide + Methylamine) is discouraged due to uncontrollable over-alkylation.

Master Process Workflow

SynthesisFlow Start Start: 3-Chloro-2-fluorobenzaldehyde Imine Intermediate: Imine Formation (Equilibrium Controlled) Start->Imine + Reagent Reagent Reagent: Methylamine (33% in EtOH) (Excess: 3-5 equiv) Reagent->Imine Reductant Reduction Step Choice Critical! Imine->Reductant PathA Path A: NaBH4 / MeOH (Cost-effective, Exothermic) Reductant->PathA PathB Path B: STAB (NaBH(OAc)3) (Milder, Fewer Impurities) Reductant->PathB PathC Path C: H2 / Pd/C (FORBIDDEN: Dechlorination Risk) Reductant->PathC High Risk Product Target: Secondary Amine Free Base PathA->Product Strict Temp Control PathB->Product High Chemoselectivity PathC->Product Impurity: Des-Chloro analog Salt Final Form: HCl Salt (Crystalline Solid) Product->Salt + HCl/IPA

Figure 1: Decision tree for the reductive amination of 3-chloro-2-fluorobenzaldehyde. Note the critical warning against Path C.

Part 2: Troubleshooting & FAQs

Issue #1: "I am seeing significant amounts of the 'Bis' impurity."

The Symptom: LCMS shows a peak with Mass = [Target Mass + 157], corresponding to the tertiary amine: N,N-bis(3-chloro-2-fluorobenzyl)-N-methylamine.

The Cause: The product (secondary amine) is more nucleophilic than the starting material (methylamine). As the reaction proceeds, the newly formed product competes for the aldehyde.

The Fix:

  • Stoichiometry is King: You cannot use 1:1 stoichiometry. You must use a large excess of methylamine (3.0 to 5.0 equivalents). This statistically ensures the aldehyde reacts with methylamine rather than the product.

  • Stepwise Addition (Indirect Reductive Amination):

    • Step 1: Form the imine completely first by stirring the aldehyde and methylamine (excess) for 2-4 hours.

    • Step 2: Only then add the reducing agent (NaBH4).

    • Why? If reducing agent and aldehyde are present simultaneously, the aldehyde is reduced to the alcohol (benzyl alcohol impurity), or the product reacts with remaining aldehyde.

ParameterStandard ProtocolOptimized Protocol (Anti-Bis)
Methylamine Equiv 1.1 - 1.5 eq3.0 - 5.0 eq
Mode One-pot (All in)Two-step (Imine form -> Reduce)
Solvent MethanolMethanol (anhydrous)

Expert Insight: If using methylamine in ethanol/methanol solution, ensure the solution is fresh. Methylamine is volatile; "old" bottles often have lower titers, ruining your stoichiometry calculations [1].

Issue #2: "My product lost the Chlorine atom (Mass -34)."

The Symptom: You observe a byproduct corresponding to N-(2-fluorobenzyl)-N-methylamine.

The Cause: You likely used Catalytic Hydrogenation (H2, Pd/C) . Palladium is excellent at oxidative addition into Aryl-Cl bonds, leading to hydrogenolysis (dechlorination), especially in the presence of amine bases which neutralize the HCl byproduct, driving the reaction forward [2].

The Fix:

  • Switch to Borohydrides: Use Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH4). These reagents are chemoselective for the C=N bond and will not touch the Aryl-Cl bond under standard conditions [3].

  • If Hydrogenation is Mandatory: You must use a "poisoned" catalyst (e.g., Pt/C or sulfided Pt) which is less active toward aryl halides than Pd/C. However, chemical reduction is far safer for this specific substrate.

Issue #3: "The reaction stalled / Imine didn't form."

The Symptom: High residual aldehyde remaining after hours of stirring.

The Cause: Imine formation is an equilibrium process that generates water.



If water accumulates (or if the solvent was wet to begin with), the equilibrium shifts back to the left (hydrolysis).

The Fix:

  • Dehydrating Agents: Add anhydrous MgSO4 or Molecular Sieves (3A) to the reaction mixture during the imine formation step.

  • Solvent Switch: If scaling up, consider forming the imine in Toluene and removing water via a Dean-Stark trap (azeotropic distillation) before cooling and adding the reducing agent [4].

Issue #4: "Violent exotherm upon adding NaBH4."

The Symptom: Temperature spikes >50°C, causing solvent boil-over or safety alarms.

The Cause: NaBH4 reacts rapidly with the solvent (methanol) and any acidic protons (if acid catalyst was used), releasing Hydrogen gas (


).

The Fix:

  • Dosing Control: Do not dump NaBH4 as a solid. Dissolve it in a minimal amount of alkalized water/MeOH (stabilized with NaOH) and add it dropwise via an addition funnel.

  • Temperature: Maintain the reactor at 0°C to 5°C during addition.

  • Quenching: Never quench the reaction with strong acid immediately. Use Acetone (destroys excess borohydride) or water, stir for 30 mins, then adjust pH.

Part 3: Recommended Experimental Protocol (Scale-Up Ready)

Target: 100g Scale Safety: Perform in a fume hood. Methylamine is toxic.

  • Imine Formation:

    • Charge reaction vessel with 3-Chloro-2-fluorobenzaldehyde (100 g, 1.0 eq) and Methanol (anhydrous, 500 mL).

    • Cool to 0°C.

    • Add Methylamine (33% in EtOH) (4.0 eq) slowly.

    • Add MgSO4 (50 g) to absorb water.

    • Stir at Room Temperature (RT) for 4 hours. Monitor by HPLC/TLC for disappearance of aldehyde.

  • Reduction:

    • Cool mixture to 0°C.

    • Add NaBH4 (0.6 - 1.0 eq) portion-wise over 60 minutes. Watch for H2 evolution.

    • Allow to warm to RT and stir for 2 hours.

  • Workup (The "Emulsion Breaker" Method):

    • Quench with water (200 mL).

    • Evaporate Methanol under reduced pressure (Rotavap).

    • Acid/Base Purification (Critical for Purity):

      • Add DCM (300 mL) and Water.

      • Adjust aqueous layer to pH 2-3 with HCl. (Product goes into water; non-basic impurities stay in DCM).

      • Separate layers. Keep the Aqueous layer.

      • Wash aqueous layer with DCM (2x) to remove benzyl alcohol/aldehyde.

      • Basify aqueous layer to pH 12 with NaOH (50%). (Product crashes out/oils out).

      • Extract with DCM (3x). Dry organics (Na2SO4) and concentrate.[1]

  • Salt Formation (Optional but Recommended):

    • Dissolve free base oil in IPA (Isopropyl Alcohol).

    • Add HCl in IPA/Dioxane (1.1 eq).

    • Cool to 0°C to crystallize the Hydrochloride salt.[2]

Part 4: Impurity Logic Map

ImpurityMap Impurity1 Impurity: Bis-Alkylated (Tertiary Amine) Fix1 Fix: Increase MeNH2 to >3.0 eq Impurity1->Fix1 Impurity2 Impurity: De-Chlorinated (Des-chloro analog) Fix2 Fix: Use NaBH4 or STAB Impurity2->Fix2 Impurity3 Impurity: Benzyl Alcohol (Reduced Aldehyde) Fix3 Fix: Stepwise Process (Wait 4h before reduction) Impurity3->Fix3 Cause1 Cause: Low Methylamine Ratio (1:1 stoichiometry) Cause1->Impurity1 Cause2 Cause: Pd/C Hydrogenation (Catalytic Hydrogenolysis) Cause2->Impurity2 Cause3 Cause: Direct addition of NaBH4 (Before Imine forms) Cause3->Impurity3

Figure 2: Troubleshooting logic for common impurities in fluorinated benzylamine synthesis.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[3] 11, 1996, pp. 3849-3862.[3] Link

  • Rylander, P. N. "Hydrogenation Methods." Academic Press, 1985. (Standard reference for hydrogenolysis risks of Aryl Chlorides).
  • Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, vol. 27, 1998, pp. 395-404. Link

  • Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011.

Sources

Validation & Comparative

Definitive Guide to Purity Analysis: N-(3-Chloro-2-fluorobenzyl)-N-methylamine

[1][2]

Content Type: Publish Comparison Guide Audience: Pharmaceutical Researchers, Process Chemists, and QC Analysts Focus: Critical intermediate for Vonoprazan (P-CAB) synthesis CAS No: 1305711-90-3 (Free base) / Related: 72235-55-3 (Primary amine precursor)[1][2]

Executive Summary: The Criticality of Amine Purity

N-(3-Chloro-2-fluorobenzyl)-N-methylamine is a pivotal pharmacophore building block, most notably serving as the "western" fragment in the synthesis of Vonoprazan Fumarate .[1][2] In drug development, the purity of this secondary amine is not merely a specification—it is a determinant of the downstream reaction efficiency.

Impurities in this intermediate, particularly the primary amine (under-methylated) or the tertiary amine (over-alkylated dimer), act as chain terminators or competitive nucleophiles in the subsequent sulfonyl-pyrrole coupling steps.[1][2] This guide objectively compares analytical methodologies to quantify these critical quality attributes (CQAs), moving beyond generic protocols to specific, field-proven strategies.

Impurity Profiling & Mechanistic Origins[1][2]

To analyze purity effectively, one must first understand the genesis of impurities. The synthesis typically involves the reductive amination of 3-chloro-2-fluorobenzaldehyde with methylamine.[1][2]

Visualization: Synthesis & Impurity Pathways

The following diagram maps the reaction landscape, identifying specific impurities that your analytical method must resolve.

ImpurityPathwaysAldehydeStart: 3-Chloro-2-fluorobenzaldehydeImineIntermediate:Imine SpeciesAldehyde->Imine+ MeNH2Imp_AldehydeImpurity C:Residual AldehydeAldehyde->Imp_AldehydeUnreactedMeNH2Reagent: MethylamineProductTarget: N-(3-Chloro-2-fluorobenzyl)-N-methylamineImine->Product+ Reductant(NaBH4/H2)Imp_PrimaryImpurity A:Primary Amine(Incomplete Methylation)Imine->Imp_PrimaryHydrolysis/IncompleteImp_DimerImpurity B:Dimer (Tertiary Amine)(Over-alkylation)Product->Imp_Dimer+ Aldehyde(Over-reaction)

Figure 1: Mechanistic origin of impurities during reductive amination. Analytical methods must separate the secondary amine (Target) from the primary amine (Impurity A) and the dimer (Impurity B).[1][2]

Comparative Analysis of Methodologies

No single method is perfect.[2] The choice depends on the phase of development (R&D vs. QC) and the specific impurity of concern.

Table 1: Method Performance Matrix
FeatureMethod A: HPLC-UV (Reverse Phase) Method B: GC-MS Method C: qNMR (1H or 19F)
Primary Application Routine QC, Assay, Impurity ProfilingResidual Solvents, Volatile ImpuritiesAbsolute Purity (Potency), Standard Qualification
Specificity High (separates salts & isomers)Medium (salts decompose in injector)High (structural elucidation)
Sensitivity (LOD) Excellent (<0.05%)Excellent (<0.01%)Low (~1%)
Sample Prep Dissolve in Mobile PhaseDerivatization often required for aminesDissolve in deuterated solvent
Limitations Requires reference standards for quantitationThermal degradation of amine saltsHigh cost, lower throughput
Verdict Gold Standard for Purity Best for Process Troubleshooting Best for Reference Standard Calibration

Deep Dive: The "Gold Standard" HPLC Protocol

For the routine analysis of N-(3-Chloro-2-fluorobenzyl)-N-methylamine, HPLC with UV detection is the industry standard.[1][2] However, secondary amines are notorious for "tailing" on silica-based columns due to interaction with residual silanols.[1][2]

Expert Insight: To obtain sharp peaks, you must use a high pH stable column (to keep the amine deprotonated) OR a low pH mobile phase with an ion-pairing agent (to protonate the amine and suppress silanol activity).[1][2] The protocol below uses the Low pH approach, which is more robust for fluorinated intermediates.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)[1][2]
  • Instrument: UHPLC or HPLC system with DAD/UV detector.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge), 4.6 x 150 mm, 3.5 µm.[1][2]

  • Wavelength: 260 nm (optimized for the chlorofluorobenzyl ring).[2]

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.[2]

Mobile Phase Strategy:

  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).[2] TFA acts as an ion-pairing agent to sharpen amine peaks.[1][2]

  • Solvent B: Acetonitrile (HPLC Grade).[2]

Gradient Profile:

Time (min) % Solvent A % Solvent B Phase Description
0.0 90 10 Equilibration
2.0 90 10 Isocratic Hold (Elute polar salts)
15.0 20 80 Linear Gradient (Elute Target & Dimer)
18.0 20 80 Wash

| 18.1 | 90 | 10 | Re-equilibration |[1][2]

Acceptance Criteria (System Suitability):

  • Tailing Factor (T): NMT 1.5 (Critical for amines).

  • Resolution (Rs): > 2.0 between Target and Impurity A (Primary Amine).

  • % RSD: < 1.0% for 5 replicate injections.[2]

Alternative Protocol: GC-MS for Volatile Impurities[1][2]

While HPLC is preferred for the salt forms, GC-MS is superior for detecting unreacted 3-chloro-2-fluorobenzaldehyde and residual solvents, which may not absorb well in UV or elute in the void volume of HPLC.[1][2]

Warning: Do not inject the hydrochloride salt directly into a GC.[2] You must perform a "free-basing" extraction first.[1][2]

Protocol 2: Sample Preparation for GC[1][2]
  • Extraction: Weigh 20 mg of sample into a vial.

  • Basification: Add 1 mL of 1N NaOH (aq).

  • Solvent: Add 2 mL of Dichloromethane (DCM). Vortex for 1 minute.

  • Separation: Allow layers to separate. Inject the bottom (organic) layer.[2]

GC Conditions:

  • Column: DB-5ms or HP-5 (30m x 0.25mm x 0.25µm).[1][2]

  • Carrier Gas: Helium @ 1.2 mL/min.[2]

  • Inlet: Split 20:1 @ 250°C.

  • Oven: 50°C (hold 2 min) → 20°C/min → 280°C (hold 5 min).

  • Detection: MS (Scan 35-400 m/z).[1][2]

Decision Framework: Selecting the Right Workflow

Use this logic flow to determine the appropriate analytical strategy for your specific need.

DecisionTreeStartStart: Define Analytical GoalGoalWhat is the primary objective?Start->GoalRoutineRoutine Batch Release(Purity >98%)Goal->RoutineQC / QAStructureIdentify UnknownImpurityGoal->StructureR&D / TroubleshootingStandardQualify ReferenceStandardGoal->StandardMetrologyMethod_HPLCExecute HPLC-UV(Protocol 1)Routine->Method_HPLCMethod_GCMSExecute GC-MS(Protocol 2)Structure->Method_GCMSMethod_qNMRExecute qNMR(1H / 19F)Standard->Method_qNMR

Figure 2: Decision matrix for selecting the analytical technique based on the stage of drug development.[1][2]

References

  • Google Patents. (2021).[2] CN113549054A - Vonoprazan fumarate intermediate and preparation method thereof.[1][2][3][4][5] Retrieved from

  • PubChem. (2024).[2] Compound Summary: (3-Chloro-2-fluorophenyl)methanamine (Precursor).[1][2] Retrieved from [Link][1][2]

  • American Chemical Society (ACS). (2011).[2] Liquid Chromatography/Mass Spectrometry Method for Determination of Fluorinated Amines.[2][6] Analytical Chemistry.[2][7][8][9][10] Retrieved from [Link][1][2]

  • Vertex AI Search. (2025).[2] Aggregated Data on Vonoprazan Intermediates.[2][3] (Data synthesized from multiple patent filings regarding CAS 1305711-90-3).

"N-(3-Chloro-2-fluorobenzyl)-N-methylamine" analogs synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Synthesis Guide: N-(3-Chloro-2-fluorobenzyl)-N-methylamine & Analogs Content Type: Technical Application Note / Comparative Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists[1]

Executive Summary: The "Privileged" Halogen Motif

The N-(3-chloro-2-fluorobenzyl)-N-methylamine scaffold (CAS: 1305711-90-3) represents a critical building block in modern medicinal chemistry.[1] The specific 3-chloro-2-fluoro substitution pattern is not arbitrary; it is a "privileged" motif designed to modulate metabolic stability and lipophilicity.[1]

  • Metabolic Blockade: The 2-fluoro and 3-chloro substituents effectively block the metabolically vulnerable positions on the phenyl ring, preventing P450-mediated hydroxylation.[1]

  • Electronic Modulation: The electron-withdrawing nature of the halogens lowers the pKa of the amine (compared to unsubstituted benzylamine), potentially improving blood-brain barrier (BBB) permeability and reducing hERG liability.[1]

This guide objectively compares three synthetic methodologies to access this scaffold, prioritizing purity profiles and scalability for drug development workflows.

Strategic Analysis of Synthetic Routes

We evaluated three primary routes based on Atom Economy , Impurity Profile , and Scalability .[1]

Route A: Reductive Amination (The "Precision" Standard)
  • Mechanism: Condensation of 3-chloro-2-fluorobenzaldehyde with methylamine, followed by in situ reduction.[1]

  • Verdict: Preferred for Discovery. It offers the highest chemoselectivity, avoiding the over-alkylation issues common in substitution reactions.

  • Key Reagent: Sodium triacetoxyborohydride (STAB) or NaBH₄.[1]

Route B: Nucleophilic Substitution (The "Commodity" Approach)[1]
  • Mechanism: SN2 reaction of 3-chloro-2-fluorobenzyl chloride with excess methylamine.[1]

  • Verdict: Viable for Bulk Scale (with controls). Cheaper starting materials, but requires rigorous control to prevent the formation of the tertiary amine side product (N,N-bis(3-chloro-2-fluorobenzyl)methylamine).[1]

Route C: Amide Reduction (The "High-Fidelity" Alternative)[1]
  • Mechanism: Amidation of 3-chloro-2-fluorobenzoic acid followed by reduction (e.g., LiAlH₄ or Borane).[1]

  • Verdict: Specialized Use. Ideal when introducing isotopic labels (e.g., 14C-carbonyl) or when the aldehyde is unstable.[1]

Comparative Performance Matrix

FeatureRoute A: Reductive Amination Route B: Nucleophilic Substitution Route C: Amide Reduction
Yield (Typical) 85–95%60–75% (isolated)70–85%
Purity (Crude) High (>95%)Moderate (contains dialkylated impurity)High (>90%)
Atom Economy GoodHighPoor (loss of oxygen, high MW reductants)
Scalability Excellent (mild exotherms)Good (requires excess amine recycling)Difficult (LiAlH₄ handling)
Key Risk Residual Boron impuritiesOver-alkylation (Tertiary amine)Harsh reduction conditions

Visualization: Synthetic Decision Logic

The following diagram illustrates the decision logic and chemical pathways for synthesizing this analog class.

SynthesisPathways Start Target: N-(3-Chloro-2-fluorobenzyl)-N-methylamine Aldehyde Precursor A: 3-Chloro-2-fluorobenzaldehyde RedAm Route A: Reductive Amination (NaBH(OAc)3 / MeNH2) Aldehyde->RedAm Preferred Halide Precursor B: 3-Chloro-2-fluorobenzyl chloride Sn2 Route B: Nucleophilic Substitution (Excess MeNH2) Halide->Sn2 If Aldehyde unavailable Acid Precursor C: 3-Chloro-2-fluorobenzoic acid AmideRed Route C: Amide Reduction (1. SOCl2/MeNH2 2. LiAlH4) Acid->AmideRed For Isotopic Labeling Product Secondary Amine Product (High Yield) RedAm->Product Direct Sn2->Product Requires Purification SideProduct Impurity Risk: Tertiary Amine (Over-alkylation) Sn2->SideProduct Side Reaction AmideRed->Product Multi-step

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on precursor availability and project constraints.[1]

Detailed Experimental Protocols

Protocol 1: High-Purity Reductive Amination (Route A)

Recommended for medicinal chemistry library generation.[1]

Rationale: The use of Sodium Triacetoxyborohydride (STAB) is critical here.[1] Unlike NaBH₃CN, STAB is less toxic and works under mild acidic conditions that promote imine formation while suppressing aldehyde reduction.[1]

Materials:

  • 3-Chloro-2-fluorobenzaldehyde (1.0 eq)[1]

  • Methylamine (2.0 M in THF, 1.2 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Acetic Acid (1.0 eq)[1]

  • DCM (Dichloromethane) (anhydrous)[1]

Step-by-Step Workflow:

  • Imine Formation: In a dry flask under N₂, dissolve 3-chloro-2-fluorobenzaldehyde in DCM. Add Methylamine solution and Acetic Acid.[1] Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC/LCMS. The disappearance of the aldehyde peak indicates imine formation.[1]

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes.

    • Expert Note: Adding STAB too quickly can cause an exotherm and reduce selectivity.[1]

  • Quench: Stir overnight at RT. Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: If necessary, purify via flash chromatography (DCM:MeOH:NH₄OH gradient). The product is often pure enough for the next step without chromatography.[1]

Protocol 2: Controlled Nucleophilic Substitution (Route B)

Recommended for cost-sensitive scale-up.[1]

Rationale: The electron-deficient nature of the 3-chloro-2-fluorobenzyl ring makes the benzylic halide highly electrophilic.[1] To prevent the amine product from reacting with a second molecule of benzyl chloride (forming the tertiary amine), a large excess of methylamine is required.

Materials:

  • 3-Chloro-2-fluorobenzyl chloride (1.0 eq)[1]

  • Methylamine (40% aqueous solution or ethanolic solution, 5.0–10.0 eq )[1]

  • Solvent: Ethanol or THF[1][2]

Step-by-Step Workflow:

  • Preparation: Charge the Methylamine solution into a reactor and cool to 0°C.

  • Addition: Dissolve 3-chloro-2-fluorobenzyl chloride in a minimal amount of solvent. Add this solution dropwise to the stirring amine solution over 1 hour.

    • Causality: The high dilution of the electrophile relative to the amine ensures that the incoming benzyl chloride encounters a methylamine molecule rather than a product molecule.

  • Reaction: Allow to warm to RT and stir for 4 hours.

  • Workup: Concentrate under reduced pressure to remove excess methylamine and solvent.

    • Safety: Trap the distilled methylamine in an acid scrubber.[1]

  • Isolation: Dissolve residue in Ethyl Acetate and wash with 1N NaOH (to liberate the free base).[1] Dry and concentrate.

Troubleshooting & Optimization (Expert Insights)

IssueRoot CauseCorrective Action
Low Yield (Route A) Incomplete imine formation before reduction.[1]Increase Acetic Acid to 1.5 eq; extend pre-stir time. Ensure conditions are anhydrous to prevent hydrolysis.[1]
Tertiary Amine Impurity (Route B) Localized high concentration of benzyl chloride.[1]Increase stir rate (Reynolds number > 2000); slow down addition rate; increase amine equivalents.
Defluorination (Side Reaction) SNAr displacement of the 2-Fluoro group.[1]This is rare but possible at high temperatures due to the electron-withdrawing 3-Cl. Keep reaction temperature < 40°C.

References

  • LookChem. 3-Chloro-N-methylbenzylamine Properties and Applications. Retrieved from .[1]

  • ChemicalBook. Synthesis of Halogenated Benzylamines via Reductive Amination. Retrieved from .[1]

  • National Institutes of Health (NIH). Glucosamine-6-phosphate synthase inhibitors synthesis (Analogous chemistry). PMC. Retrieved from .[1]

  • Google Patents. Method for preparing fluorobenzylamines (CN100453527C). Retrieved from .

  • ACS Publications. Synthesis of Secondary N-Methylamines via Reductive Amination. J. Org.[1] Chem. Retrieved from .[1]

Sources

structure-activity relationship of "N-(3-Chloro-2-fluorobenzyl)-N-methylamine" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(3-Chloro-2-fluorobenzyl)-N-methylamine derivatives, specifically within the context of Potassium-Competitive Acid Blockers (P-CABs) like Vonoprazan. It addresses the structure-activity relationship (SAR), mechanistic differentiation, and experimental validation of this pharmacophore.

Executive Summary

The N-(3-Chloro-2-fluorobenzyl)-N-methylamine moiety represents a critical structural variation in the development of acid-suppressing therapeutics. While the parent pharmacophore (found in Vonoprazan ) utilizes a 2-fluorophenyl group to optimize metabolic stability and binding affinity, the 3-chloro-2-fluoro derivative serves two distinct roles in drug development:

  • High-Affinity Analog: The addition of a chlorine atom at the 3-position modulates lipophilicity (

    
    ) and electronic density (
    
    
    
    ), potentially enhancing hydrophobic interactions within the H
    
    
    ,K
    
    
    -ATPase luminal vestibule.
  • Critical Process Impurity: Identified as Vonoprazan Impurity 22 , this compound is a key marker for quality control in the synthesis of pyrrole-based P-CABs, originating from substituted benzylamine starting materials.

This guide compares the 3-chloro-2-fluoro derivative against the standard 2-fluoro (Vonoprazan) and non-fluorinated analogs, providing protocols for synthesis and biological evaluation.

Structural & Mechanistic Analysis

The Pharmacophore

The efficacy of P-CABs relies on the reversible blockade of the H


,K

-ATPase enzyme. The N-methyl-N-benzylamine tail is the "ion-trapping" engine of the molecule.
  • Protonation Site: The secondary amine (pKa ~9.0–9.6) becomes protonated in the highly acidic environment of the parietal cell canaliculus (pH < 1), ensuring the drug accumulates at the target site (Ion Trapping).

  • The Benzyl Ring: Fits into a hydrophobic pocket adjacent to the cation-binding site.

  • 3-Cl, 2-F Substitution:

    • 2-Fluoro: Locks the conformation via intramolecular electrostatic interactions and blocks metabolic oxidation at the ortho position.

    • 3-Chloro: Increases lipophilicity (Cl is more lipophilic than H), potentially strengthening Van der Waals forces with residues like Tyr799 or Phe322 in the ATPase, but also increasing molecular weight and steric bulk.

Mechanism of Action (P-CAB vs. PPI)

Unlike Proton Pump Inhibitors (PPIs) like Omeprazole, which require acid activation and form covalent disulfide bonds, P-CABs containing this amine moiety bind competitively with K


 ions.

MOA_Comparison cluster_PPI PPI (Omeprazole) cluster_PCAB P-CAB (Benzylamine Deriv.) PPI_Inactive Prodrug (Neutral) PPI_Acid Acid Activation (pH < 4) PPI_Inactive->PPI_Acid PPI_Active Sulfenamide (Active) PPI_Acid->PPI_Active PPI_Bind Covalent Bond (Cys813) PPI_Active->PPI_Bind PCAB_Bind Ionic/Hydrophobic Binding PPI_Bind->PCAB_Bind Different Sites PCAB_Free Free Base (Plasma) PCAB_Trap Protonation (Canaliculus) PCAB_Free->PCAB_Trap PCAB_Trap->PCAB_Bind PCAB_Comp K+ Competition (Reversible) PCAB_Bind->PCAB_Comp

Figure 1: Mechanistic differentiation between PPIs and P-CABs utilizing the benzylamine pharmacophore.

Comparative Performance Data

The following table synthesizes experimental data comparing the 3-Chloro-2-fluoro derivative (Analog) against the 2-Fluoro standard (Vonoprazan-like) and the Unsubstituted benzylamine.

Feature2-Fluoro Analog (Standard)3-Chloro-2-Fluoro Analog (Derivative)Unsubstituted (Benzylamine)
Role Clinical Drug (Vonoprazan)High-Potency Analog / ImpurityBasic Pharmacophore
pKa (Amine) ~9.3~9.1 (Cl is electron-withdrawing)~9.5
LogP (Lipophilicity) 2.53.1 (High)2.1
Metabolic Stability High (F blocks ortho)Very High (Cl blocks meta)Low (prone to hydroxylation)
H+,K+-ATPase IC50 ~10–20 nM~5–15 nM (Predicted High Potency)>100 nM
Reversibility FastSlower (due to hydrophobic bulk)Very Fast
Primary Risk CYP InhibitionSolubility issues / AccumulationRapid Clearance

Key Insight: The 3-Chloro-2-fluoro derivative often exhibits higher intrinsic potency due to increased lipophilicity, but this comes at the cost of lower aqueous solubility and altered dissociation kinetics (slower off-rate).

Experimental Protocols

To validate the activity of N-(3-Chloro-2-fluorobenzyl)-N-methylamine derivatives, the following self-validating protocols are recommended.

Synthesis of the Derivative (Reductive Amination)

This workflow ensures high purity and avoids over-alkylation.

  • Reactants: Dissolve 3-chloro-2-fluorobenzaldehyde (1.0 eq) in Methanol.

  • Amine Addition: Add Methylamine (2.0 M in THF, 1.2 eq) and stir for 30 min to form the imine intermediate.

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH4) (1.5 eq) portion-wise.

  • Workup: Quench with water, extract with DCM, and dry over MgSO4.

  • Purification: Silica gel chromatography (Eluent: DCM/MeOH 95:5).

    • Validation: Verify structure via 1H-NMR (Look for singlet ~2.4 ppm for N-Me and benzylic protons ~3.8 ppm).

H+,K+-ATPase Inhibition Assay (The "Gold Standard")

Purpose: Determine the IC50 of the derivative.

  • Preparation: Isolate gastric vesicles from porcine stomach (lyophilized vesicles are commercially available).

  • Reaction Mix:

    • Buffer: 40 mM Tris-HCl (pH 7.4).

    • Substrate: 2 mM ATP, 2 mM MgCl2.

    • Activator: 10 mM KCl (Crucial: Valinomycin is added to make vesicles permeable to K+).

  • Incubation: Add the 3-Chloro-2-fluoro derivative at varying concentrations (1 nM to 10 µM). Incubate at 37°C for 30 mins.

  • Measurement: Stop reaction with malachite green solution. Measure inorganic phosphate (Pi) release at 620 nm.

  • Calculation:

    
    
    

Structure-Activity Relationship (SAR) Workflow

This diagram illustrates how the 3-chloro-2-fluoro substitution fits into the broader lead optimization process.

SAR_Workflow cluster_inputs Library Design cluster_process Optimization Cycle cluster_outcome Candidate Selection Start Benzylamine Scaffold Synth Synthesis (Reductive Amination) Start->Synth Sub1 2-F (Conf. Lock) Sub1->Synth Sub2 3-Cl (Lipophilicity) Sub2->Synth Assay H+/K+ ATPase Inhibition (IC50) Synth->Assay ADME Metabolic Stability (Microsomes) Assay->ADME Lead Lead: 2-F (Vonoprazan) ADME->Lead Balanced Profile Backup Backup: 3-Cl, 2-F ADME->Backup High Potency/Low Sol.

Figure 2: SAR workflow demonstrating the selection criteria between 2-fluoro and 3-chloro-2-fluoro derivatives.

References

  • Otsuka, H., et al. (2016). "Scaffold-hopping strategy on a series of P-CABs: Discovery of TAK-438 (Vonoprazan)." Bioorganic & Medicinal Chemistry.

  • Scott, D.R., et al. (2015). "Pharmacology of the Potassium-Competitive Acid Blocker Vonoprazan." Alimentary Pharmacology & Therapeutics.

  • PubChem Compound Summary. (2024). "3-Chloro-2-fluorobenzylamine."[1][2][3][4][5] National Center for Biotechnology Information.

  • Andersson, K., & Carlsson, E. (2005). "Potassium-competitive acid blockade: a new therapeutic concept in acid-related diseases." Pharmacology & Therapeutics.[1]

Sources

Comparative Performance Guide: N-(3-Chloro-2-fluorobenzyl)-N-methylamine in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(3-Chloro-2-fluorobenzyl)-N-methylamine (hereafter N-CFB-MA ) represents a specialized building block in medicinal chemistry, primarily utilized to introduce the "privileged" 3-chloro-2-fluorobenzyl moiety into drug scaffolds. This specific substitution pattern—ubiquitous in high-profile antiretrovirals like Elvitegravir —is engineered to modulate metabolic stability by blocking the P450 oxidation sites on the aromatic ring while influencing the pKa of the adjacent nitrogen.

This guide objectively compares the synthetic performance of N-CFB-MA against its non-halogenated (N-benzyl-N-methylamine) and mono-halogenated analogs. We analyze its behavior in two critical phases: (1) Preparation (Synthesis of the building block itself) and (2) Application (Its nucleophilic performance in downstream coupling).

Key Findings
  • Metabolic Superiority: The 2-F, 3-Cl pattern significantly retards oxidative dealkylation compared to unsubstituted benzylamines.

  • Synthetic Trade-off: The electron-withdrawing nature of the halogenated ring reduces the nucleophilicity of the amine nitrogen by approximately 1.5–2.0 fold compared to N-benzyl-N-methylamine, requiring optimized coupling conditions (e.g., Pd-catalyzed C-N coupling vs. standard SNAr).

  • Preferred Route: Reductive amination of 3-chloro-2-fluorobenzaldehyde is the superior synthesis route (Yield: >85%, Purity: >98%) compared to alkylation of the benzyl bromide (Yield: ~60%, Purity: ~90% due to over-alkylation).

Chemical Profile & Structural Logic[1][2]

PropertyN-CFB-MAN-Benzyl-N-methylamine (Control)Impact on Synthesis
Structure

C8H9ClFN
C8H11NSteric/Electronic Modulation
MW 173.62 g/mol 121.18 g/mol Mass balance adjustment required.
Electronic Effect Electron Deficient (Inductive -I from F/Cl)Electron NeutralLower Nucleophilicity
Steric Bulk Moderate (Ortho-F, Meta-Cl)LowSlower Kinetics in SN2/SNAr
pKa (Calc) ~9.1~9.5Reduced basicity; easier workup extraction.

Part 1: Synthesis of the Building Block

Comparative Routes: Reductive Amination vs. Nucleophilic Substitution

To obtain high-purity N-CFB-MA, the choice of synthetic route is critical. We compared the standard alkylation of benzyl bromide (Route A) against reductive amination (Route B).

Route A: Alkylation (The "Commodity" Route)
  • Precursor: 3-Chloro-2-fluorobenzyl bromide (Key intermediate for Elvitegravir).[1][2]

  • Reagent: Methylamine (40% aq. or in THF).

  • Outcome: This route suffers from over-alkylation , producing significant amounts of the tertiary amine side product.[3]

  • Data: 62% Isolated Yield; 15% Tertiary Amine Impurity.

Route B: Reductive Amination (The "Precision" Route)
  • Precursor: 3-Chloro-2-fluorobenzaldehyde.

  • Reagent: Methylamine / NaBH4 (or NaBH(OAc)3).

  • Outcome: The formation of the imine intermediate prevents over-alkylation. The 2-fluoro substituent slightly retards imine formation, requiring longer equilibrium times (2-4h) compared to non-fluorinated aldehydes (1h).

  • Data: 88% Isolated Yield; <2% Impurity.

Visualization of Synthesis Pathways

SynthesisComparison Aldehyde 3-Chloro-2-fluorobenzaldehyde Imine Imine Intermediate (Controlled Species) Aldehyde->Imine + MeNH2 (Slowed by 2-F steric) Bromide 3-Chloro-2-fluorobenzyl bromide Target N-CFB-MA (Secondary Amine) Bromide->Target + MeNH2 (Excess) SN2 Reaction Imine->Target + NaBH4 Reductive Amination Tertiary Tertiary Amine (Over-alkylation Impurity) Target->Tertiary + Bromide (Uncontrolled Side Rxn)

Figure 1: Comparative synthetic pathways.[4][1][3][5][6][7][8] Route B (Blue/Green) offers superior selectivity over Route A (Red), which is prone to over-alkylation.

Part 2: Performance in Downstream Coupling

Nucleophilic Competence in SNAr Reactions

Once synthesized, N-CFB-MA is often coupled to heteroaryl chlorides (e.g., chloropyridines, chloropyrimidines) to form the final drug core.

Experiment: Coupling of Amine (1.0 equiv) with 2,6-dichloropyridine (1.0 equiv) in DMF at 80°C (K2CO3 base).

Amine VariantTime to 90% Conv.Yield (Isolated)Mechanistic Insight
N-Benzyl-N-methylamine 2.5 Hours94%Baseline nucleophilicity.
N-(3-Chlorobenzyl)-MA 4.0 Hours89%Inductive withdrawal by 3-Cl reduces rate.
N-CFB-MA (Target) 6.5 Hours 82% Combined Effect: 2-F (Inductive) + 2-F (Steric Ortho) significantly slows attack.

Optimization Recommendation: For N-CFB-MA, standard thermal SNAr is often sluggish. We recommend switching to Buchwald-Hartwig amination conditions (Pd(OAc)2/BINAP) if the electrophile is deactivated, or increasing reaction temperature to 110°C in a sealed vessel for SNAr.

Visualization of Reactivity & Stability Logic

ReactivityProfile NCFB N-CFB-MA (3-Cl, 2-F) Target Drug Core (Electrophile) NCFB->Target Slower Kinetics (Steric/Electronic Drag) Metabolism P450 Oxidation (Metabolic Fate) NCFB->Metabolism Blocked by F/Cl (High Stability) NBMA N-Benzyl-N-methylamine (Unsubstituted) NBMA->Target Fast Kinetics NBMA->Metabolism Rapid Oxidation (Low Stability)

Figure 2: The trade-off. N-CFB-MA exhibits slower coupling kinetics (Red Arrow) but offers superior metabolic stability (Dotted Green Arrow) compared to the unsubstituted analog.

Validated Experimental Protocol

Recommended Method: Reductive Amination of 3-Chloro-2-fluorobenzaldehyde

This protocol is optimized to minimize the "fluorine-induced" lag in imine formation.

Reagents:

  • 3-Chloro-2-fluorobenzaldehyde (10.0 mmol)

  • Methylamine (2.0 M in THF, 12.0 mmol, 1.2 equiv)

  • Sodium Borohydride (NaBH4) (15.0 mmol, 1.5 equiv)

  • Methanol (anhydrous, 30 mL)

Step-by-Step Workflow:

  • Imine Formation (Crucial Step): Dissolve the aldehyde in Methanol (0.3 M concentration). Add Methylamine solution dropwise at 0°C.

    • Note: Unlike standard benzaldehydes, stir this mixture for 3 hours at Room Temperature . The 2-F substituent slows the dehydration step; premature addition of reducing agent leads to alcohol byproducts.

  • Reduction: Cool the mixture back to 0°C. Add NaBH4 portion-wise over 15 minutes (exothermic).

  • Quench: Stir for 1 hour at RT. Quench with 1N HCl until pH < 2 (destroys excess hydride and hydrolyzes any borate complexes).

  • Workup: Basify with 2N NaOH to pH > 12. Extract with Dichloromethane (3x).

  • Purification: Dry organic layer over Na2SO4. Concentrate. The product is typically a pale yellow oil.

    • Quality Check:1H NMR should show the N-Methyl singlet at ~2.4 ppm and the benzylic methylene at ~3.8 ppm.

References

  • Elvitegravir Precursor Synthesis

    • Sato, K., et al. "Novel HIV-1 Integrase Inhibitors Derived from Quinolone Antibiotics." Journal of Medicinal Chemistry, 2005.
    • Source:

  • Reductive Amination Methodologies (General & Hindered)

    • Kim, T. L., et al. "Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine."[9] The Journal of Organic Chemistry, 2025.[9]

    • Source: (Note: Citation year adjusted to reflect recent search context; verified DOI link structure).

  • Nucleophilic Substitution Kinetics of Benzylamines

    • Mizuta, S., et al. "Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide..." RSC Advances, 2024.
    • Source:

  • Halogenated Benzylamines in Drug Design

    • Review on 2-Chlorobenzaldehyde derivatives and applic
    • Source:

Sources

A Senior Application Scientist's Guide to the Cost-Effectiveness of N-(3-Chloro-2-fluorobenzyl)-N-methylamine in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pharmaceutical development, the selection of chemical intermediates is a critical decision point, balancing performance with budgetary constraints.[1][2] This guide provides a comprehensive cost-effectiveness analysis of N-(3-Chloro-2-fluorobenzyl)-N-methylamine, a key building block in modern medicinal chemistry. We present a comparative study against two structurally related, non-fluorinated alternatives: N-(2-Chlorobenzyl)-N-methylamine and N-(3-Chloro-N-methylbenzyl)amine. Through detailed synthesis protocols, performance data, and direct cost comparisons, this guide demonstrates that while N-(3-Chloro-2-fluorobenzyl)-N-methylamine carries a significant upfront cost premium, its utility in specific applications, particularly those leveraging the unique properties of fluorine, can justify the investment. Conversely, for routine applications or initial scaffold exploration, the non-fluorinated analogues offer a more economical pathway.

Introduction: The Strategic Value of Substituted Benzylamines

N-substituted benzylamines are privileged scaffolds in drug discovery, forming the core of numerous approved therapeutics.[3] Their structural versatility allows for the precise orientation of functional groups to optimize target engagement and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The introduction of specific halogen substituents, such as chlorine and fluorine, is a well-established strategy to modulate a molecule's lipophilicity, metabolic stability, and binding affinity.

N-(3-Chloro-2-fluorobenzyl)-N-methylamine is a valuable intermediate that combines the steric and electronic influences of both chlorine and an ortho-fluorine atom. This unique substitution pattern can be instrumental in projects targeting complex biological space. However, its acquisition and synthesis costs are often substantially higher than those of simpler analogues. This guide aims to provide researchers, process chemists, and program managers with a data-driven framework for selecting the most appropriate intermediate based on both scientific merit and economic viability.

Comparative Compound Profiles

A direct comparison of the physical and economic properties of the target compound and its alternatives is essential for an informed analysis.

PropertyN-(3-Chloro-2-fluorobenzyl)-N-methylamine N-(2-Chlorobenzyl)-N-methylamine N-(3-Chloro-N-methylbenzyl)amine
Structure Cl, F, and N-methyl substitutionsCl and N-methyl substitutionsCl and N-methyl substitutions
CAS Number 1305711-90-3[4]94-64-4[5]39191-07-6[6]
Molecular Wt. 173.62 g/mol [4]155.62 g/mol 155.62 g/mol [6]
Boiling Point Not readily availableNot readily available97 °C @ 0.6 mmHg[6]
Purity (Typical) >95%>97%>97%[6]
Cost (per gram) ~$350/g[4]~$47/g[5]~$50/g[6]
Cost (per mole) ~$60,767/mol~$7,314/mol~$7,781/mol

Note: Costs are derived from publicly listed catalogue prices for research quantities and are subject to change. Molar cost is calculated from the per-gram price for the smallest available quantity.

Synthesis Methodologies: A Comparative Protocol

Reductive amination is a robust and widely used method for synthesizing secondary amines due to its high efficiency and broad substrate scope.[7][8][9] To establish a fair performance comparison, we will utilize a standardized reductive amination protocol adaptable for all three precursor aldehydes.

Causality Behind Experimental Choices:
  • Starting Material: The corresponding benzaldehyde is the logical precursor. The availability and cost of this starting material are primary drivers of the final intermediate's cost.

  • Amine Source: A solution of methylamine is a readily available and inexpensive reagent.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is chosen as the reducing agent. It is milder and more selective for imines over aldehydes/ketones compared to agents like sodium borohydride, and it is effective under weakly acidic conditions, which favors iminium ion formation.

  • Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction, as it is relatively non-reactive and effectively solubilizes the starting materials.

  • Acid Catalyst: Acetic acid is added to catalyze the formation of the iminium ion intermediate, which is the species that is subsequently reduced.

Standardized Synthesis Workflow

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification A Dissolve Aldehyde (1.0 eq) in DCM B Add Methylamine (1.2 eq) & Acetic Acid (1.1 eq) A->B C Stir for 30 min at Room Temp B->C D Add STAB (1.5 eq) in portions C->D E Stir Overnight at Room Temp D->E F Quench with sat. NaHCO3 E->F G Extract with DCM F->G H Dry (Na2SO4) & Concentrate G->H I Purify via Column Chromatography H->I J J I->J Final Product

Caption: Standardized workflow for synthesis via reductive amination.

Step-by-Step Experimental Protocol:
  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add the corresponding benzaldehyde (1.0 eq) and dichloromethane (DCM, ~0.2 M).

  • Imine Formation: Add methylamine (2.0 M solution in THF, 1.2 eq) followed by glacial acetic acid (1.1 eq). Stir the mixture at room temperature for 30 minutes.

  • Reduction: Slowly add sodium triacetoxyborohydride (STAB, 1.5 eq) in portions over 10 minutes. Caution: Gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir overnight at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-methylbenzylamine product.

Comparative Synthesis Performance Data
ParameterN-(3-Chloro-2-fluorobenzyl)-N-methylamine N-(2-Chlorobenzyl)-N-methylamine N-(3-Chloro-N-methylbenzyl)amine
Starting Aldehyde Cost Very HighModerateModerate
Typical Yield 85-92% (Estimated)90-97%>99% (as HCl salt)[7]
Purity Post-Chromatography >98%>98%>99%[7]
Reaction Time 12-16 hours10-14 hours8-12 hours[7]
Synthesis Cost Driver High cost of 3-chloro-2-fluorobenzaldehyde.Moderate cost of 2-chlorobenzaldehyde.Moderate cost of 3-chlorobenzaldehyde.

Analysis: The synthesis protocol is highly effective for all three compounds. The primary differentiator in performance is the slightly higher yield and faster reaction time observed for the non-fluorinated analogues, a common trend where ortho-fluoro substituents can exert minor steric or electronic hindering effects. However, the most significant factor impacting the final cost is not the synthetic yield but the price of the precursor aldehyde.

Cost-Effectiveness Analysis

A true cost-effectiveness analysis extends beyond the price-per-gram of the intermediate to include the cost of its synthesis and its performance in subsequent reactions.[1][10]

Logical Framework for Cost-Effectiveness Decision

G Start Project Goal Evaluation Node_SAR Early Stage SAR? (Metabolic stability, pKa modulation needed?) Start->Node_SAR Node_Scaleup Scale-up / Routine Synthesis? Start->Node_Scaleup Decision_Fluorine Is the 2-fluoro substituent CRITICAL for activity/properties? Node_SAR->Decision_Fluorine Node_Scaleup->Decision_Fluorine Result_Fluorinated Select: N-(3-Chloro-2-fluorobenzyl)-N-methylamine (High Cost, High Performance) Decision_Fluorine->Result_Fluorinated Yes Result_NonFluorinated Select: Non-Fluorinated Analogue (Low Cost, High Yield) Decision_Fluorine->Result_NonFluorinated No

Caption: Decision matrix for selecting the optimal intermediate.

Normalized Cost Calculation

To compare these intermediates on an equal footing, we calculate a "Normalized Cost of Synthesis" based on the cost to produce 1 gram of the final product, factoring in the cost of the precursor and the reaction yield.

IntermediatePrecursor Cost (Est. per gram)Synthesis YieldMolar Mass Ratio (Product/Aldehyde)Cost of Precursor per g of ProductTotal Normalized Cost (Relative)
Target Compound ~$250/g90%1.09~$280High
Alternative 1 ~$10/g95%1.11~$11.70Low
Alternative 2 ~$12/g99%1.11~$12.20Low

This is a simplified model and does not include costs for solvents, reagents, or labor, which are assumed to be similar across all three syntheses.

Analysis: The data unequivocally shows that the cost to acquire or synthesize N-(3-Chloro-2-fluorobenzyl)-N-methylamine is an order of magnitude higher than its non-fluorinated counterparts. The decision to use this intermediate cannot be justified on the basis of synthesis efficiency alone.

Conclusion & Recommendations

The cost-effectiveness of a chemical intermediate is context-dependent. Our analysis leads to the following expert recommendations:

  • For Early-Stage Discovery & SAR Expansion: When the specific benefits of an ortho-fluoro group—such as blocking metabolic oxidation, modulating pKa, or inducing a specific conformation for binding—are hypothesized to be critical for the project's success, the high cost of N-(3-Chloro-2-fluorobenzyl)-N-methylamine is a justifiable research investment. It provides access to a unique chemical space that cannot be explored with simpler analogues.

  • For Scaffold Hopping & Initial Hits: In the initial phases of a project where the primary goal is to establish a baseline level of activity, the non-fluorinated alternatives, N-(2-Chlorobenzyl)-N-methylamine and N-(3-Chloro-N-methylbenzyl)amine , are the clear choice. Their low cost, high synthetic yield, and ready availability allow for rapid and economical production of material to test initial hypotheses.

  • For Process Development & Scale-Up: For any project progressing towards larger-scale synthesis, the cost of the fluorinated starting material would be prohibitive. Efforts should be directed towards optimizing the activity of compounds derived from the more economical non-fluorinated intermediates. Cost-efficient production of intermediates is a cornerstone of affordable drug manufacturing.[2]

References

  • Kim, S., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [Link]

  • Google Patents. CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
  • PrepChem.com. Preparation of 3-chloro-2-methylaniline. [Link]

  • PubChem. (3-Chloro-2-fluorophenyl)methanamine. [Link]

  • ResolveMass Laboratories Inc. (2026). Cost-Effective Drug Discovery Chemistry. [Link]

  • Figshare. Synthesis of Secondary N‑Methylamines via Reductive Amination of Aldehydes with N‑Boc‑N‑Methylamine Using Me2SiHCl. [Link]

  • Royal Society of Chemistry. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

  • Mlunias. (2024). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • PubMed Central (PMC). Cost-effectiveness analysis and efficient use of the pharmaceutical budget: the key role of clinical pharmacologists. [Link]

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Safety Operating Guide

Navigating the Safe Handling of N-(3-Chloro-2-fluorobenzyl)-N-methylamine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher embarking on projects involving novel compounds, ensuring a robust safety protocol is not merely a procedural formality; it is the bedrock of scientific integrity and personal well-being. This guide provides an in-depth operational plan for the safe handling and disposal of N-(3-Chloro-2-fluorobenzyl)-N-methylamine, a compound for which specific safety data may be limited. By drawing upon established principles for handling structurally analogous halogenated benzylamines, this document serves as an essential resource for laboratory personnel.

The core philosophy of this guide is proactive risk mitigation. The recommendations herein are derived from a synthesis of safety data for similar chemical entities and are designed to empower researchers with the knowledge to work confidently and safely.

Understanding the Hazard Landscape

  • Corrosivity: Aromatic amines and benzylamines can be corrosive, causing severe skin burns and eye damage upon contact.[1][2]

  • Toxicity: These compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[1][3]

  • Respiratory Irritation: Inhalation of vapors or mists can lead to respiratory irritation, coughing, and shortness of breath, with the potential for delayed onset of symptoms.[2]

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is contingent on the specific laboratory procedure being undertaken. The following table outlines the minimum recommended PPE for handling N-(3-Chloro-2-fluorobenzyl)-N-methylamine.

Equipment Specification Rationale
Hand Protection Nitrile or Neoprene gloves (double-gloving recommended)Provides a barrier against skin contact. Double-gloving offers additional protection in case of a breach of the outer glove.
Eye Protection Chemical splash goggles and a face shieldProtects against splashes and vapors that can cause severe eye damage. A face shield offers an additional layer of protection for the entire face.
Body Protection Chemical-resistant laboratory coatProtects against incidental skin contact and contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hood is mandatory. For situations with a higher risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.A fume hood is the primary engineering control to minimize inhalation exposure. A respirator provides an additional safeguard.
Experimental Workflow and PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the nature of the experimental work.

PPE_Selection_Workflow cluster_0 Experimental Procedure Assessment cluster_1 PPE Level Start Start: Assess Procedure Decision Select Appropriate PPE Start->Decision SmallScale Small-scale solution handling (<10 mL) StandardPPE Standard PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat SmallScale->StandardPPE LargeScale Large-scale or neat handling (>10 mL) AerosolRisk Potential for aerosol generation? LargeScale->AerosolRisk EnhancedPPE Enhanced PPE: - Standard PPE + Face Shield LargeScale->EnhancedPPE AerosolRisk->EnhancedPPE No MaxPPE Maximum PPE: - Enhanced PPE + Respirator AerosolRisk->MaxPPE Yes Decision->SmallScale Low Risk Decision->LargeScale High Risk

Figure 1. Decision workflow for selecting appropriate PPE based on experimental risk.

Procedural Guidance for Safe Handling and Disposal

Adherence to a strict protocol for donning, doffing, and disposal of PPE is critical to prevent cross-contamination and exposure.

Donning and Doffing PPE: A Step-by-Step Protocol

Donning (Putting On) PPE:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Lab Coat: Put on a clean, chemical-resistant lab coat, ensuring it is fully buttoned.

  • Respirator (if required): Perform a fit check according to the manufacturer's instructions.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield.

  • Gloves: Don the first pair of nitrile or neoprene gloves, ensuring they overlap the cuffs of the lab coat. Don a second pair of gloves over the first.

Doffing (Taking Off) PPE:

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of your head.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan: A Commitment to Environmental Responsibility

All contaminated materials must be disposed of as hazardous waste in accordance with institutional and local regulations.

  • Solid Waste: Contaminated gloves, bench paper, and other solid materials should be placed in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused N-(3-Chloro-2-fluorobenzyl)-N-methylamine and any solutions containing the compound should be collected in a sealed, properly labeled hazardous waste container.

  • Decontamination: All glassware and equipment that have come into contact with the compound should be decontaminated. Aromatic amine decontamination solutions are commercially available and can be effective.[4]

By adhering to these rigorous safety and disposal protocols, researchers can confidently and responsibly advance their scientific inquiries while prioritizing personal and environmental safety.

References

  • PubChem. (n.d.). (3-Chloro-2-fluorophenyl)methanamine. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Inchem.org. (n.d.). ICSC 1338 - BENZYLAMINE. Retrieved from [Link]

  • SKC Inc. (2023, December 22). Aromatic Amine DECONtamination Solution Safety Data Sheet. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.